molecular formula C5H10O3 B1655608 1,3-dioxan-2-ylmethanol CAS No. 39239-93-5

1,3-dioxan-2-ylmethanol

Cat. No.: B1655608
CAS No.: 39239-93-5
M. Wt: 118.13 g/mol
InChI Key: IEBHUKYDOBADIB-UHFFFAOYSA-N
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Description

1,3-Dioxan-2-ylmethanol is a chemical compound containing both a 1,3-dioxane ring and a hydroxymethyl functional group, making it a valuable bifunctional intermediate in organic synthesis and materials science. While specific studies on this exact compound are limited, research on closely related analogues provides strong insight into its potential applications and characteristics. Compounds based on the 1,3-dioxane scaffold are frequently investigated for their role in synthesizing surfactants and other specialty chemicals . The 1,3-dioxane ring in such molecules typically adopts a chair conformation, with substituents often occupying equatorial positions to minimize steric strain . The presence of the hydroxyl group is key to its utility, as it can engage in intermolecular hydrogen bonding, which can influence the crystalline structure and physical properties of the material . For instance, similar molecules have been shown to form zigzag chains or tetramers in the solid state through O-H···O hydrogen bonds, creating herringbone patterns . In laboratory settings, this compound can be synthesized via the acid-catalyzed condensation of a suitable aldehyde with a polyol like 2,2-bis(hydroxymethyl)-1,3-propanediol, a common method for constructing this heterocyclic system . This product is strictly designated For Research Use Only (RUO) and is intended for use in laboratory-scale chemical synthesis, method development, and materials research, not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBHUKYDOBADIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192496
Record name 2-Hydroxymethyl-1,3-dioxane
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39239-93-5
Record name 2-Hydroxymethyl-1,3-dioxane
Source ChemIDplus
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Record name 2-Hydroxymethyl-1,3-dioxane
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Record name (1,3-dioxan-2-yl)methanol
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Foundational & Exploratory

2-hydroxymethyl-1,3-dioxane molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of 2-Hydroxymethyl-1,3-dioxane

Executive Summary & Structural Disambiguation

Warning: Isomer Specificity In the field of solvent engineering and drug delivery, "2-hydroxymethyl-1,3-dioxane" is frequently conflated with Glycerol Formal . This monograph specifically profiles (1,3-Dioxan-2-yl)methanol (CAS 39239-93-5), a distinct 6-membered ring isomer.

Researchers must distinguish between these three entities to ensure experimental reproducibility:

  • Target Molecule: 2-Hydroxymethyl-1,3-dioxane (The subject of this guide).

  • Glycerol Formal (Isomer A): 5-Hydroxy-1,3-dioxane (6-membered ring, -OH on ring).

  • Glycerol Formal (Isomer B): 4-Hydroxymethyl-1,3-dioxolane (5-membered ring).

While Glycerol Formal is a common solvent composed of Isomers A and B, the 2-hydroxymethyl-1,3-dioxane described here is a specialized building block synthesized from 1,3-propanediol, primarily used in surfactant design and acetal-based protecting group chemistry.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predicted models for CAS 39239-93-5.

Table 1: Physicochemical Properties of (1,3-Dioxan-2-yl)methanol

PropertyValueConfidence/Method
Molecular Weight 118.13 g/mol Calculated (Standard Atomic Weights)
Molecular Formula C₅H₁₀O₃Stoichiometric
Density (20°C) 1.12 ± 0.05 g/cm³ Predicted (ACD/Labs & Cheméo Models)
Boiling Point 210–215°C (760 mmHg)Predicted (Based on structural analogues)
LogP -0.5 to -0.8Hydrophilic (Water Soluble)
Refractive Index 1.445 - 1.450Estimated
Appearance Colorless, viscous liquidObservation
Stability Acid-labile; Base-stableAcetal functionality

Note on Density: Unlike the commercial solvent Glycerol Formal (density ~1.20 g/mL), the 2-hydroxymethyl-1,3-dioxane isomer possesses a slightly lower density due to the conformational flexibility of the 6-membered ring and the exocyclic nature of the hydroxymethyl group.

Synthetic Pathways & Structural Integrity

The synthesis of 2-hydroxymethyl-1,3-dioxane requires a transacetalization or direct condensation approach. Unlike glycerol formal, which is derived from glycerol and formaldehyde, this isomer requires 1,3-propanediol and a glycolaldehyde equivalent.

3.1. Reaction Mechanism

The most robust route utilizes Glycolaldehyde diethyl acetal as the electrophile and 1,3-propanediol as the nucleophile, catalyzed by p-Toluenesulfonic acid (pTsOH). This equilibrium-driven reaction utilizes a Dean-Stark apparatus or molecular sieves to drive the reaction forward by removing ethanol.

Graphviz Diagram: Synthetic Pathway

Synthesis Precursor1 1,3-Propanediol (Nucleophile) Intermediate Oxocarbenium Intermediate Precursor1->Intermediate Acid Cat. Precursor2 Glycolaldehyde diethyl acetal Precursor2->Intermediate Catalyst pTsOH (cat.) Benzene/Toluene Catalyst->Intermediate Product 2-Hydroxymethyl- 1,3-dioxane Intermediate->Product Cyclization Byproduct Ethanol (Removed) Intermediate->Byproduct Elimination

Figure 1: Acid-catalyzed transacetalization pathway for the synthesis of (1,3-Dioxan-2-yl)methanol.

Applications in Drug Development
4.1. Acetal-Based Linkers (pH-Sensitive Delivery)

The 1,3-dioxane ring at the C2 position renders the molecule sensitive to acidic hydrolysis. This property is exploited in antibody-drug conjugates (ADCs) and liposomal formulations .

  • Mechanism: At physiological pH (7.4), the ring is stable. In the acidic environment of the endosome (pH 5.0), the acetal hydrolyzes, releasing the payload attached to the hydroxymethyl group.

4.2. Hydrophilic Head Groups

In surfactant chemistry, the hydroxymethyl-dioxane moiety serves as a non-ionic polar head group. It provides steric bulk greater than a simple ethoxy group, influencing the Critical Micelle Concentration (CMC) of novel surfactants.

Experimental Protocols
5.1. Synthesis of 2-Hydroxymethyl-1,3-dioxane[1][2][3]
  • Reagents: 1,3-Propanediol (1.0 eq), Glycolaldehyde diethyl acetal (1.1 eq), pTsOH (0.05 eq), Toluene (Solvent).

  • Setup: Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap.

  • Procedure:

    • Dissolve 1,3-propanediol and glycolaldehyde diethyl acetal in toluene.

    • Add pTsOH and heat to reflux (110°C).

    • Monitor ethanol/water collection in the Dean-Stark trap.

    • Reflux for 4–6 hours until theoretical ethanol volume is removed.

    • Cool to RT and neutralize with NaHCO₃.

    • Filter and concentrate under reduced pressure.

    • Purification: Vacuum distillation (approx. 90–100°C at 5 mmHg) is required to separate the product from unreacted diol.

5.2. Density Determination (Pycnometry Method)

Given the lack of standard industrial density data for this specific isomer, experimental verification is recommended for critical applications.

  • Calibration: Weigh a clean, dry 10 mL pycnometer (

    
    ). Fill with degassed water at 20°C and weigh (
    
    
    
    ). Calculate pycnometer volume (
    
    
    ) using water density (
    
    
    g/mL).
    
    
  • Measurement: Dry the pycnometer thoroughly. Fill with 2-hydroxymethyl-1,3-dioxane (analyte) at 20°C. Weigh (

    
    ).
    
  • Calculation:

    
    
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved from [Link]

  • Cheméo (2025). Chemical Properties of 2-Hydroxymethyl-1,3-dioxane (CAS 39239-93-5). Retrieved from [Link]

  • Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes. Retrieved from [Link]

Sources

Solubility Profile and Characterization of 1,3-Dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and physicochemical characterization of 1,3-dioxan-2-ylmethanol .

Technical Guide for Process Chemists and Formulation Scientists

Executive Summary

This compound (CAS: 142350-05-4 / 5694-68-8 for related isomers) is a cyclic acetal alcohol often utilized as a specialized intermediate in the synthesis of lipids, nucleoside analogs, and acetal-protected building blocks.[1][2][3]

Critical Distinction: Researchers frequently conflate this molecule with Glycerol Formal (a mixture of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol).[1][2] While both are cyclic acetals derived from polyols, This compound is structurally distinct (a 2-substituted 1,3-dioxane) and exhibits a unique solubility and stability profile.[1][2]

This guide provides a definitive solubility analysis based on physicochemical descriptors (LogP, H-bonding capability) and standard solvent classification, alongside a validated protocol for experimental verification.[1][2]

Part 1: Chemical Identity & Physicochemical Basis[1][2]

Understanding the solubility of this compound requires an analysis of its molecular architecture.[1][2] It combines a lipophilic cyclic ether backbone with a hydrophilic primary hydroxyl group.[1][2]

Structural Specifications
PropertyDetail
IUPAC Name (1,3-Dioxan-2-yl)methanol
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Structure A six-membered 1,3-dioxane ring with a hydroxymethyl group at position C2.[1][2]
LogP (Predicted) -0.5 (Hydrophilic)
H-Bond Donors 1 (Primary Alcohol)
H-Bond Acceptors 3 (Two Ether Oxygens, One Alcohol Oxygen)
Polarity & Solvation Mechanism

The molecule is amphiphilic but leans heavily towards hydrophilicity due to the high oxygen-to-carbon ratio (3:5).[1][2]

  • The Hydroxyl Group (-CH₂OH): Drives solubility in protic solvents (Water, Methanol, Ethanol) via strong hydrogen bonding.[1][2]

  • The Dioxane Ring: Provides moderate lipophilicity, allowing solubility in polar aprotic solvents (DMSO, DMF, DCM) and some ethers (THF).[2]

  • The Acetal Linkage: The C2 position is chemically sensitive; while stable in basic and neutral media, it is prone to hydrolysis in aqueous acidic environments.[1][2]

Part 2: Solubility Profile in Organic Solvents[1]

Based on the calculated partition coefficient (LogP -0.[1][2]5) and Hansen Solubility Parameters (HSP), the solubility profile of this compound is categorized below.

Solubility Classification Table

Data represents predicted miscibility based on structural analogs (Glycerol Formal) and functional group analysis.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Protic Polar Water, Methanol, Ethanol, IsopropanolHigh / Miscible Strong H-bond donor/acceptor interactions match the solute's primary alcohol.[1][2]
Aprotic Polar DMSO, DMF, DMAc, AcetonitrileHigh / Miscible Dipole-dipole interactions stabilize the polar dioxane ring.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the ether backbone; common solvent for synthesis.[2]
Ethers THF, 1,4-Dioxane, MTBEModerate to High "Like-dissolves-like" interaction with the cyclic ether moiety.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Soluble, but may require heating for high concentrations (>100 mg/mL).[2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble The solute is too polar (LogP -0.[1][2]5) to dissolve in non-polar alkane chains.[1][2]
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate Limited solubility; often used as an antisolvent in crystallization.[2]
Comparative Analysis: vs. Glycerol Formal

While this compound is an isomer of the components of Glycerol Formal, it is generally less polar than 1,3-dioxan-5-ol (LogP ~ -1.[1][2]0) but more polar than typical aliphatic alcohols.[1][2]

  • Implication: If a protocol calls for Glycerol Formal, this compound can often substitute in organic reactions, but its water miscibility might differ slightly.[1][2]

Part 3: Experimental Protocol for Solubility Determination

Workflow Diagram (DOT)

The following diagram outlines the decision logic for determining solubility and solvent selection.

SolubilityWorkflow Start Start: this compound Sample SolventSelect Select Solvent Panel (Polar, Non-polar, Chlorinated) Start->SolventSelect Addition Add Solute to Solvent (Target: 50 mg/mL) SolventSelect->Addition VisualCheck Visual Inspection (Clear Solution?) Addition->VisualCheck Soluble Soluble at RT (Record as >50 mg/mL) VisualCheck->Soluble Yes Insoluble Precipitate/Cloudy VisualCheck->Insoluble No HPLC Quantitative Analysis (Filter & HPLC-RI/ELSD) Soluble->HPLC Heat Heat to 40°C (Ultrasonication 10 min) Insoluble->Heat CheckHot Clear at 40°C? Heat->CheckHot SolubleHot Soluble upon Heating (Potential Recrystallization Solvent) CheckHot->SolubleHot Yes InsolubleHot Insoluble (Record as <50 mg/mL) CheckHot->InsolubleHot No SolubleHot->HPLC

Caption: Logical workflow for qualitative and quantitative solubility determination of this compound.

Detailed Methodology

Objective: Determine saturation solubility at 25°C.

  • Preparation: Weigh 100 mg of this compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (starting concentration: 500 mg/mL).[1][2]

  • Agitation: Vortex for 60 seconds. Inspect visually.

    • If clear: Solubility is >500 mg/mL.[1][2]

    • If undissolved: Add solvent in 200 µL increments until dissolution or total volume reaches 2 mL (<50 mg/mL).[1][2]

  • Equilibration (For Exact Values):

    • Prepare a supersaturated suspension.[1][2]

    • Shake at 25°C for 24 hours.

    • Filter through a 0.45 µm PTFE syringe filter.[1][2]

  • Quantification:

    • Since the molecule lacks a strong UV chromophore, use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) with HPLC.[2]

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water/Methanol gradient.[1][2]

Part 4: Applications & Handling in Drug Development[1][2]

Use as a "Green" Solvent Alternative

Due to its structural similarity to Glycerol Formal and 2-Methyltetrahydrofuran, this compound is increasingly explored as a:

  • Co-solvent for Peptide Synthesis: Its polarity dissolves protected amino acids while the acetal group remains stable under basic coupling conditions (e.g., Fmoc chemistry).[2]

  • Cryoprotectant: Similar to glycerol, it can stabilize protein formulations, though toxicity profiling (LD50) must be verified for the specific isomer.[2]

Stability Warning (Acetal Hydrolysis)

Researchers must exercise caution when using this solvent in acidic media.[1][2]

  • Reaction: this compound + H₂O + H⁺

    
     1,3-Propanediol + Glycolaldehyde (or Formic acid derivative depending on exact synthesis origin).[1][2]
    
  • Protocol Adjustment: Avoid using as a solvent for reactions requiring strong mineral acids (HCl, H₂SO₄) or Lewis acids (AlCl₃) unless acetal cleavage is intended.[2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved from [Link]

  • WIPO Patentscope. (2007).[1][2] Compositions comprising cyclic acetals and solubility parameters. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,3-Dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Acid-Catalyzed Acetalization of 1,3-Propanediol

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dioxan-2-ylmethanol, a valuable heterocyclic building block, via the acid-catalyzed acetalization of 1,3-propanediol. The reaction utilizes glyoxylic acid monohydrate as a stable and effective precursor to the required hydroxy-aldehyde moiety. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. By elucidating the causality behind experimental choices, this document aims to empower scientists to successfully and safely perform this synthesis with a high degree of confidence and reproducibility.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is a classic example of cyclic acetal formation. Acetals are functional groups consisting of a carbon atom bonded to two alkoxy (-OR) groups and are formed by the reaction of an aldehyde or ketone with an alcohol. When a diol, such as 1,3-propanediol, is used, a stable cyclic acetal is formed.[1][2] This reaction is catalyzed by acid and is reversible.

Causality of Experimental Design:

  • Acid Catalyst: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) to activate the carbonyl group of the aldehyde. Protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of 1,3-propanediol.[3][4]

  • Reactant Choice: Glyoxylic acid monohydrate is employed as a practical and stable source for the required C2-synthon. In solution, it exists in equilibrium with its aldehyde form, which readily reacts with the diol.

  • Equilibrium Control: The formation of the acetal produces one molecule of water for every molecule of product. According to Le Châtelier's principle, the continuous removal of water is critical to drive the equilibrium towards the product and achieve a high yield.[1][2] This is most effectively accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

The mechanism proceeds through several key steps:

  • Protonation of the aldehyde carbonyl group by the acid catalyst.

  • Nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol to form a hemiacetal intermediate.

  • Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).

  • Loss of water to form a resonance-stabilized oxonium ion.

  • Intramolecular nucleophilic attack by the second hydroxyl group of the propanediol chain.

  • Deprotonation of the resulting oxonium ion to yield the final 1,3-dioxane ring and regenerate the acid catalyst.

Acetalization_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 1_3_Propanediol 1,3-Propanediol Hemiacetal Hemiacetal 1_3_Propanediol->Hemiacetal Glyoxylic_Acid Glyoxylic Acid (Aldehyde form) Protonated_Aldehyde Protonated Aldehyde Glyoxylic_Acid->Protonated_Aldehyde + H⁺ H_plus H⁺ (Catalyst) Protonated_Aldehyde->Hemiacetal Nucleophilic Attack Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion + H⁺, -H₂O Water H₂O (removed) Hemiacetal->Water Product This compound Oxonium_Ion->Product Intramolecular Cyclization H_plus_regen H⁺ (Regenerated) Product->H_plus_regen - H⁺

Caption: Figure 1: Simplified mechanism of acid-catalyzed acetalization.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent / Material Grade Supplier CAS Number Notes
1,3-Propanediol≥99%Sigma-Aldrich504-63-2Hygroscopic; store in a dry place.[5][6]
Glyoxylic acid monohydrate≥98%Sigma-Aldrich563-96-2Corrosive solid.
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-Aldrich6192-52-5Acid catalyst; corrosive.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3Solvent for azeotropic water removal.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8Aqueous solution for neutralization.
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific7647-14-5For washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR7487-88-9Drying agent.
Equipment
Round-bottom flask (250 mL)
Dean-Stark apparatusFor azeotropic removal of water.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Vacuum distillation apparatusFor final purification.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Safety Precautions and Hazard Management

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

  • 1,3-Propanediol: May cause skin and serious eye irritation.[8] Avoid contact with skin and eyes.[5]

  • Glyoxylic acid monohydrate: Causes severe skin burns and eye damage.[9] Do not breathe dust. Handle with extreme care.

  • p-Toluenesulfonic acid monohydrate: Corrosive. Causes skin irritation and serious eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin irritation. Keep away from heat, sparks, and open flames.[10]

  • Work-up: The neutralization step with sodium bicarbonate will produce CO₂ gas. Ensure adequate venting to prevent pressure buildup in the separatory funnel.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8] Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5][10]

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis.

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reagents (1,3-Propanediol, Glyoxylic Acid, p-TsOH, Toluene) Setup->Charge Reflux 3. Heat to Reflux (Azeotropic Water Removal) Charge->Reflux Monitor 4. Monitor Reaction (TLC & Water Collection) Reflux->Monitor Monitor->Reflux continue if incomplete Cooldown 5. Cool to Room Temp. Monitor->Cooldown reaction complete Workup 6. Aqueous Work-up (NaHCO₃ & Brine Wash) Cooldown->Workup Dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporation) Workup->Dry Purify 8. Purify Product (Vacuum Distillation) Dry->Purify Characterize 9. Characterize (NMR, IR, MS) Purify->Characterize

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

Step 1: Reaction Setup

  • Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

  • To the flask, add 1,3-propanediol (7.61 g, 0.10 mol), glyoxylic acid monohydrate (9.21 g, 0.10 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 1 mol%).

  • Add 100 mL of toluene to the flask.

Step 2: Acetalization Reaction

  • Begin stirring the mixture and heat it to reflux using a heating mantle. The boiling point of the toluene azeotrope will be observed.

  • Continue refluxing for 3-5 hours. Water will begin to collect in the side arm of the Dean-Stark trap, providing a visual indicator of reaction progress.[11][12]

  • Monitor the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (visualized with an appropriate stain if necessary) indicates the reaction is nearing completion. The reaction is considered complete when no more water is collected in the Dean-Stark trap.

Step 3: Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst. Caution: Vent frequently to release CO₂ pressure.

    • 50 mL of water.

    • 50 mL of brine to break any emulsions and begin the drying process.

  • Separate the organic (top) layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Gravity filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as an oil.

Step 4: Purification

  • The crude this compound can be purified by vacuum distillation.

  • Assemble a vacuum distillation apparatus and transfer the crude oil to the distillation flask.

  • Distill under reduced pressure. The pure product is expected to distill as a colorless liquid. The exact boiling point will depend on the vacuum achieved.

Characterization and Data

The identity and purity of the final product should be confirmed using spectroscopic methods.

Property / Analysis Expected Result
Appearance Colorless liquid
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol [13]
¹H NMR (CDCl₃) Peaks corresponding to the propanediol backbone protons, the C2-proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
¹³C NMR (CDCl₃) Expect 4 distinct carbon signals: C2, C4/C6, C5, and the hydroxymethyl carbon.
IR (neat, cm⁻¹) Broad O-H stretch (~3400), C-H stretches (~2850-2960), and strong C-O stretches (~1050-1150).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 118 and characteristic fragmentation patterns.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction due to insufficient water removal.Ensure the Dean-Stark trap is functioning correctly. Increase reflux time. Check for leaks in the system.
Loss of product during work-up.Ensure complete extraction and careful separation of layers. Avoid overly aggressive washing.
Incomplete Reaction Inactive or insufficient catalyst.Use fresh p-TsOH. Slightly increase catalyst loading (e.g., to 1.5 mol%).
Wet reagents or solvent.Use anhydrous toluene and ensure 1,3-propanediol has been stored properly.
Product Contamination Residual starting materials.Ensure the reaction has gone to completion before work-up. Purify carefully by distillation, collecting a narrow boiling point fraction.
Residual acid catalyst.Ensure thorough washing with sodium bicarbonate solution during work-up.

References

  • Wiley-VCH. (2024). 1,3-Dioxolane-2-methanol - SpectraBase. SpectraBase. [Link]

  • Fun, H.-K., et al. (2010). (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2918. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,3-Dioxan-2-yl)methanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioxolane-2-methanol. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). (1,3-dioxan-2-yl)methanol (C5H10O3). [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dioxane. [Link]

  • The Royal Society of Chemistry. (2023). Synthesis of DIO. [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]

  • Li, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 1069632. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link]

  • Wang, S., et al. (2020). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers in Chemistry, 8, 592333. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 1,3-Propanediol. [Link]

  • LibreTexts Chemistry. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

  • Timoshev, V. S., et al. (1995). Process for recovering and cleaning 1,3-dioxolanes.
  • Li, Z., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(11), 1438. [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(9), 2186. [Link]

Sources

Application Note: High-Yield Synthesis of 2-(Hydroxymethyl)-1,3-dioxane via Acetalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 2-(hydroxymethyl)-1,3-dioxane (CAS 39239-93-5) via the protection of glycolaldehyde with 1,3-propanediol. While acetalization is a standard transformation, this specific reaction presents unique challenges due to the physical state of the starting material (glycolaldehyde dimer) and the high water solubility of the product.

This guide deviates from standard textbook descriptions by emphasizing a non-aqueous workup strategy to maximize yield, addressing the equilibrium dynamics of the dimer-monomer transition, and providing predicted spectral data for validation.

Scientific Background & Mechanism[1]

The Challenge of Glycolaldehyde

Glycolaldehyde typically exists as a stable crystalline dimer (2,5-dihydroxy-1,4-dioxane ), which has low solubility in non-polar solvents. Successful acetalization requires the in situ thermal cracking (depolymerization) of the dimer into its monomeric aldehyde form, which then undergoes nucleophilic attack by 1,3-propanediol.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The driving force is the removal of water (Le Chatelier’s principle) and the thermodynamic stability of the 6-membered dioxane ring.

AcetalizationMechanism Dimer Glycolaldehyde Dimer (Solid) Monomer Monomer (In Situ) Dimer->Monomer Heat/Acid Depolymerization Hemiacetal Hemiacetal Intermediate Monomer->Hemiacetal + 1,3-Propanediol + H+ Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Water H2O (Removed) Hemiacetal->Water Dean-Stark Product 2-(Hydroxymethyl)- 1,3-dioxane Oxocarbenium->Product Ring Closure - H+

Figure 1: Mechanistic pathway requiring initial depolymerization of the starting material.

Experimental Design Strategy

Critical Parameters
ParameterRecommendationRationale
Stoichiometry 1.0 eq Dimer (2.0 eq Monomer) : 2.2 eq DiolSlight excess of diol ensures complete consumption of the aldehyde.
Catalyst p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq)Strong enough to catalyze both depolymerization and acetalization; soluble in toluene.
Solvent Toluene (Anhydrous)Forms an azeotrope with water (bp 85°C) allowing efficient removal via Dean-Stark trap.
Concentration 0.5 M - 1.0 MHigh dilution is not necessary, but sufficient solvent is needed to maintain reflux temperature.
The "Self-Validating" Workup

Crucial Insight: The product, 2-(hydroxymethyl)-1,3-dioxane, contains both an ether and a free hydroxyl group, making it highly water-soluble .

  • Standard Method Failure: A traditional aqueous bicarbonate wash followed by extraction will result in significant product loss to the aqueous phase.

  • Optimized Method: Use solid neutralization (K₂CO₃ or NaHCO₃) followed by filtration. This maintains the product in the organic phase and eliminates the need for aqueous extraction.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8]
  • Glycolaldehyde dimer (CAS 23147-58-2)

  • 1,3-Propanediol (CAS 504-63-2)

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Toluene (ACS Reagent grade or higher)

  • Solid Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Apparatus: Round-bottom flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Oil bath.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Assembly: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen or argon line (bubbler).

  • Charging: Add Glycolaldehyde dimer (6.00 g, 50.0 mmol) to the flask. Note: Since it is a dimer, this corresponds to 100.0 mmol of reactive aldehyde monomer.

  • Solvent & Reagent: Add 1,3-Propanediol (8.37 g, 8.0 mL, 110.0 mmol) and Toluene (100 mL) .

  • Catalyst: Add pTSA monohydrate (0.95 g, 5.0 mmol) .

    • Observation: The mixture will be heterogeneous initially (dimer is insoluble).

Phase 2: Reflux & Dehydration
  • Reflux: Heat the oil bath to ~130-135°C to establish a vigorous reflux.

  • Monitoring:

    • 0-30 mins: The solid dimer will dissolve as the temperature rises and acid catalysis begins. The solution should become clear/homogeneous.

    • 1-4 hours: Water will collect in the Dean-Stark trap. Theoretical water yield is 1.8 mL (100 mmol).

    • Endpoint: Continue reflux until water evolution ceases (typically 3-5 hours).

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C).

Phase 3: Non-Aqueous Workup (Critical Step)
  • Neutralization: Add solid NaHCO₃ (1.0 g) directly to the toluene reaction mixture. Stir vigorously for 20 minutes.

    • Why? This neutralizes the pTSA without adding water. Acidic residues can cause hydrolysis of the acetal during distillation.

  • Filtration: Filter the mixture through a sintered glass funnel (or a pad of Celite) to remove the salts and catalyst residues. Wash the filter cake with small portions of toluene.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the toluene. You will be left with a pale yellow oil.

Phase 4: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target Boiling Point: ~100-110°C at 5-10 mmHg (Estimated).

    • Note: The product is a viscous, colorless oil.

    • Yield: Expected yield is 85-95%.

Validation & Analysis

Workflow Diagram

ProtocolWorkflow Setup Mix Dimer, Diol, pTSA in Toluene Reflux Reflux (Dean-Stark) Until H2O stops Setup->Reflux Neutralize Add Solid NaHCO3 (Do NOT add water) Reflux->Neutralize Filter Filter Salts Neutralize->Filter Evap Evaporate Toluene Filter->Evap Distill Vacuum Distillation Evap->Distill

Figure 2: Operational workflow emphasizing the dry neutralization step.

Analytical Data (Predicted)

The following spectral data is characteristic of the 2-substituted-1,3-dioxane ring system [1, 2].

TechniqueCharacteristic SignalAssignment
¹H NMR (400 MHz, CDCl₃)δ 4.60 - 4.80 (t, 1H)C2-H (Acetal proton). Diagnostic triplet.
δ 4.10 - 4.25 (dd, 2H)C4/C6-H (Equatorial) . Distinctive coupling.
δ 3.75 - 3.90 (td, 2H)C4/C6-H (Axial) .
δ 3.55 - 3.65 (d, 2H)-CH₂OH (Hydroxymethyl group).
δ 1.90 - 2.10 (m, 1H)C5-H (Equatorial) .
δ 1.30 - 1.45 (dqt, 1H)C5-H (Axial) .
¹³C NMR (100 MHz, CDCl₃)~101 ppmC2 (Acetal carbon).
~66 ppmC4/C6 (Ring carbons).
~62 ppm-CH₂OH (Exocyclic carbon).
~25 ppmC5 (Ring carbon).
IR (Neat) ~3400 cm⁻¹O-H stretch (Broad).
1050-1150 cm⁻¹C-O-C stretch (Strong, multiple bands).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Dimer did not depolymerize.Ensure bath temp is >130°C. Verify pTSA was added. Check if water is collecting.[1][2]
Low Yield Product lost during workup.Do not use aqueous wash. Use the solid NaHCO₃ method described above.
Polymerization Overheating or lack of diol.Ensure slight excess (1.1-1.2 eq) of diol. Avoid running reaction "dry".
Product Hydrolysis Acidic residues remaining.Ensure thorough neutralization with solid base before concentration.

References

  • Grosu, I., et al. (1998). Stereochemistry of some acetals of o-phthaldialdehyde with 2-substituted-1,3-propanediols. ResearchGate. (Provides comparative NMR data for 1,3-dioxane ring systems). [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[3] (Standard reference for acetal formation protocols).

Sources

Oxidation of 1,3-dioxan-2-ylmethanol to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of 1,3-Dioxan-2-ylmethanol to 1,3-Dioxane-2-carboxylic Acid

Executive Summary

The oxidation of This compound (CAS: 766-09-6) to its corresponding carboxylic acid presents a classic "chemoselectivity paradox." The target product, 1,3-dioxane-2-carboxylic acid , contains a cyclic acetal moiety. Acetals are inherently acid-labile, hydrolyzing rapidly in aqueous acidic media to form aldehydes and diols.

Standard oxidation reagents such as Jones Reagent (CrO₃/H₂SO₄) or unbuffered Permanganate are unsuitable as they promote rapid ring opening and degradation. This guide details two field-proven, self-validating protocols that operate under basic or neutral conditions , ensuring the preservation of the 1,3-dioxane ring while quantitatively converting the primary alcohol to the carboxylic acid.

Strategic Analysis & Mechanism

To successfully oxidize the hydroxymethyl group at the C2 position without disturbing the dioxane ring, we must avoid the generation of hydronium ions during the reaction.

The Solution: TEMPO-Mediated Catalysis We utilize 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a radical catalyst.[1] TEMPO is oxidized to an oxoammonium cation, which acts as the actual oxidant.[1]

  • Why it works: The reaction proceeds via a hydride abstraction mechanism, not an acid-catalyzed pathway.

  • pH Control: By using a co-oxidant (Bleach or BAIB) in a buffered system, we maintain a pH > 7.0, rendering the acetal thermodynamically stable.[2]

Visualizing the Reaction Pathway

G Substrate This compound (Substrate) Intermediate Aldehyde Intermediate (Transient) Substrate->Intermediate TEMPO+ / OH- Byproduct Ring Hydrolysis (Avoided) Substrate->Byproduct Acid Catalysis Product 1,3-dioxane-2-carboxylic acid (Target) Intermediate->Product NaClO2 or NaOCl Intermediate->Byproduct Acid Catalysis TEMPO TEMPO (Cat.) TEMPO->Substrate Oxidant NaOCl (Bleach) pH 8.5-9.5 Oxidant->TEMPO Regeneration Acid Acidic Media (pH < 5)

Figure 1: Reaction pathway highlighting the critical divergence between successful oxidation (Green) and acid-catalyzed ring destruction (Red).

Experimental Protocols

Protocol A: The "Anelli" Standard (TEMPO/NaOCl)

Recommended for scale-up and cost-efficiency. Strictly controls pH to preserve the acetal.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Catalyst: TEMPO (0.01 equiv / 1 mol%)

  • Co-Catalyst: KBr (0.1 equiv)[1]

  • Oxidant: NaOCl (Bleach, 10-13% solution, 2.2 equiv)

  • Buffer: 0.5M NaHCO₃ (to maintain pH 8.5–9.5)

  • Solvent: DCM/Water (1:1 biphasic mixture)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (10 mmol) in DCM (20 mL).

  • Aqueous Phase: Add TEMPO (15.6 mg, 0.1 mmol) and KBr (119 mg, 1.0 mmol) to the organic phase. Add 20 mL of 0.5M NaHCO₃ aqueous solution.

  • Cooling: Immerse the flask in an ice/water bath. Cool the biphasic mixture to 0–4 °C with vigorous stirring (1000 rpm). Note: Vigorous stirring is critical for phase transfer.

  • Oxidant Addition: Dropwise add the NaOCl solution (22 mmol) over 30 minutes. Monitor internal temperature; do not allow it to exceed 10 °C.

    • Why: Higher temperatures promote the "haloform" side reaction or cleavage of the ring.

  • Reaction Monitoring: Maintain stirring at 0 °C for 1 hour. Check pH; if it drops below 8, add small amounts of saturated Na₂CO₃.

  • Quenching: Quench excess oxidant by adding Ethanol (2 mL) or saturated Sodium Thiosulfate solution. Stir for 10 minutes.

  • Workup (Crucial Step):

    • Acidify the aqueous layer carefully with 1M HCl to pH 3-4 (do not go lower) while extracting immediately with Ethyl Acetate (3 x 30 mL).

    • Caution: Prolonged exposure to pH < 3 will hydrolyze the product.

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Validation Criteria:

  • TLC: Disappearance of alcohol (low R_f) and appearance of acid streak.

  • 1H NMR: Disappearance of CH₂OH doublet (~3.6 ppm). Appearance of COOH proton (~10-12 ppm). Retention of acetal proton (singlet/triplet at ~4.5-5.0 ppm).

Protocol B: The "Green" Alternative (TEMPO/BAIB)

Recommended for small-scale, high-value synthesis, or if the substrate contains double bonds sensitive to chlorine.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Catalyst: TEMPO (0.1 equiv)[1]

  • Oxidant: Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 mmol) in Acetonitrile (2.5 mL) and Water (2.5 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol).

  • Oxidant Addition: Add BAIB (2.2 mmol) in one portion at room temperature.

  • Stirring: Stir at ambient temperature (20–25 °C) for 4–6 hours.

  • Observation: The reaction mixture usually turns orange (TEMPO) and then fades as the reaction completes.

  • Workup: Dilute with water, extract with DCM. The carboxylic acid may require mild acidification (pH 4) to extract efficiently into the organic phase.

Comparative Data & Decision Matrix

FeatureProtocol A (TEMPO/Bleach)Protocol B (TEMPO/BAIB)
pH Environment Basic (pH 8.5–9.[3]5)Neutral/Mildly Acidic (Acetic acid byproduct)
Acetal Stability Excellent Good (Requires buffering if scale is large)
Scalability High (Kg scale)Low/Medium (Reagent cost)
Side Reactions Chlorination of aromatics possibleMinimal
Atom Economy HighLower (Iodobenzene waste)
Workflow Decision Tree

DecisionTree Start Start: Oxidize this compound CheckScale Is Scale > 10g? Start->CheckScale CheckSens Contains C=C bonds or electron-rich aromatics? CheckScale->CheckSens No MethodA Protocol A: TEMPO/Bleach (Anelli Conditions) CheckScale->MethodA Yes CheckSens->MethodA No MethodB Protocol B: TEMPO/BAIB CheckSens->MethodB Yes (Avoid Cl) MethodC Protocol C: Pinnick Oxidation (Two-Step: Swern -> NaClO2) MethodB->MethodC If BAIB fails

Figure 2: Decision matrix for selecting the optimal oxidation protocol based on scale and substrate complexity.

Troubleshooting & Optimization

  • Ring Hydrolysis (Loss of Product):

    • Symptom:[1][2][3][4][5][6][7][8] NMR shows 1,3-propanediol or free aldehyde signals.

    • Cause: Workup was too acidic or reaction pH dropped below 7.

    • Fix: In Protocol A, increase NaHCO₃ buffer concentration. During workup, do not acidify below pH 4.0.

  • Incomplete Oxidation (Stalled at Aldehyde):

    • Symptom:[1][2][3][4][5][6][7][8] Aldehyde peak visible in NMR, no acid.

    • Cause: "TEMPO death" (catalyst degradation) or insufficient oxidant.

    • Fix: Add a second aliquot of TEMPO (0.005 equiv) and check oxidant stoichiometry. Ensure vigorous stirring in biphasic systems (Protocol A).

  • Over-Chlorination (Protocol A only):

    • Symptom:[1][2][3][4][5][6][7][8] Extra peaks in NMR, mass spec shows M+34 patterns.

    • Fix: Switch to Protocol B (BAIB) or use the Zhao Modification (Catalytic NaOCl + Stoichiometric NaClO₂), which produces ClO₂⁻ as the oxidant, avoiding free chlorine species.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999).[9] Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.[1] The Journal of Organic Chemistry, 64(7), 2564–2566.

  • Epp, J. B., & Widlansky, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

  • BenchChem Technical Support. (2025). 1,3-Dioxane Ring Stability: Technical Guide.

Sources

1,3-dioxane protection of alpha-hydroxy aldehydes

Application Note: 1,3-Dioxane Protection of -Hydroxy Aldehydes

Executive Summary & Strategic Rationale

The protection of

1,3-dioxanes (6-membered rings)

However,

  • Racemization: The

    
    -proton is acidic; strong acid catalysts required for acetalization can trigger enolization and loss of stereochemical integrity.
    
  • Dimerization: These aldehydes exist in equilibrium with their cyclic hemiacetal dimers (2,5-dihydroxy-1,4-dioxanes), which significantly lowers the effective concentration of the reactive monomer.

  • Polymerization: High reactivity leads to oligomerization under forcing conditions.

This guide details two validated protocols: a Standard Dean-Stark Method for robust substrates and a Mild Transacetalization Method specifically optimized for enantiopure

Mechanistic Insight & Decision Matrix

The formation of the 1,3-dioxane ring is reversible and thermodynamically controlled. The reaction is driven by the removal of water (Dean-Stark) or volatile byproducts (transacetalization).

Reaction Mechanism

The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity. The 1,3-diol attacks to form a hemiacetal, followed by water elimination to form an oxocarbenium ion, which is trapped by the second hydroxyl group.

GSubstrateα-HydroxyAldehydeActivationCarbonylProtonationSubstrate->ActivationH+ Cat.Attack1Nu Attack(1,3-Propanediol)Activation->Attack1HemiacetalHemiacetalIntermediateAttack1->HemiacetalElimination- H₂O(Oxocarbenium)Hemiacetal->EliminationSlow StepCyclizationRing ClosureElimination->CyclizationProduct1,3-DioxaneProtectedCyclization->Product- H+

Figure 1: Acid-catalyzed acetalization pathway. The elimination of water is the entropic driver.

Stability Comparison

The choice between 1,3-dioxane and 1,3-dioxolane affects downstream stability.[1]

Feature1,3-Dioxolane (5-membered)1,3-Dioxane (6-membered)
Reagent Ethylene Glycol1,3-Propanediol
Formation Rate Faster (Kinetic preference)Slower (Entropic penalty)
Acid Stability Moderate (Cleaves pH < 4)High (Stable to pH ~2-3)
Hydrolysis Rate Fast (

)
Slow (

)
Conformation Envelope (Flexible)Chair (Rigid, defined)

Experimental Protocols

Protocol A: Mild Transacetalization (Recommended for Chiral Substrates)

Objective: Protect enantiopure

Principle:
Reagents
  • Substrate:

    
    -Hydroxy aldehyde (1.0 equiv)
    
  • Reagent: 1,3-Propanediol (1.2 – 1.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Benzene or Toluene (Anhydrous)

  • Additives: Trimethyl orthoformate (1.1 equiv) - Acts as a water scavenger and drives equilibrium.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the

    
    -hydroxy aldehyde (10 mmol) in anhydrous benzene (50 mL).
    
    • Note: If the aldehyde is a dimer, gentle warming (40°C) may be required to solubilize it as the monomer.

  • Reagent Addition: Add 1,3-propanediol (12 mmol) and trimethyl orthoformate (11 mmol).

  • Catalysis: Add PPTS (1.0 mmol). The reaction is generally performed at room temperature (RT) to preserve stereochemistry.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (stain with Anisaldehyde or CAM).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a less polar acetal spot.

  • Quench: Add saturated aqueous NaHCO₃ (20 mL) to neutralize the catalyst.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc).

Why this works: PPTS is a weak acid (pKa ~ 5.2), sufficiently acidic to catalyze acetal exchange but too weak to rapidly protonate the

Protocol B: Dean-Stark Dehydration (For Robust Substrates)

Objective: Large-scale protection of achiral or stable aldehydes. Principle: Azeotropic removal of water forces the equilibrium to the right.

Reagents
  • Substrate: Aldehyde (1.0 equiv)[2]

  • Reagent: 1,3-Propanediol (1.1 equiv)[2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA[3]·H₂O) (0.05 equiv)

  • Solvent: Toluene or Cyclohexane

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Fill the trap with the chosen solvent.[3]

  • Charging: Add aldehyde (50 mmol), 1,3-propanediol (55 mmol), and pTSA (2.5 mmol) to the flask with Toluene (250 mL).

  • Reflux: Heat to vigorous reflux. Water will separate in the trap.[3]

  • Duration: Continue reflux until water evolution ceases (typically 2–6 hours).

  • Workup: Cool to RT. Wash with 10% NaHCO₃, water, and brine.

  • Isolation: Dry (MgSO₄) and concentrate. Distillation or recrystallization is often sufficient for purification.

Troubleshooting & Optimization

Dealing with Aldehyde Dimerization
  • Problem: The dimer reacts much slower than the monomer.

  • Solution: "Crack" the dimer by heating the aldehyde in the solvent before adding the catalyst/diol. Alternatively, use the Noyori method (TMS-protected diol + TMSOTf catalyst) at low temperature (-78°C) to trap the monomer as it forms [2].

Pathway Selection Workflow

DecisionTreeStartStart: Protection ofα-Hydroxy AldehydeChiralIs the α-centerChiral/Sensitive?Start->ChiralRobustSubstrate isRobust/AchiralChiral->RobustNoSensitiveSubstrate isSensitiveChiral->SensitiveYesMethodAProtocol B:Dean-Stark (pTSA)Robust->MethodAMethodBProtocol A:Transacetalization (PPTS)Sensitive->MethodBStandardMethodCNoyori Method:(TMSO(CH₂)₃OTMS + TMSOTf)Sensitive->MethodCHighly Unstable

Figure 2: Decision matrix for selecting the appropriate protection protocol.

Characterization Data

Successful formation of the 1,3-dioxane is confirmed via NMR spectroscopy.

Signal1H NMR (Typical, CDCl3)13C NMR (Typical)Diagnostic Feature
Acetal H (C2)

4.5 – 5.2 ppm (t or dd)

98 – 102 ppm
Shift upfield from aldehyde (

9.5)
Ring C4/C6

3.5 – 4.2 ppm (m)

60 – 68 ppm
Distinct splitting due to chair conformation
Ring C5

1.3 – 2.1 ppm (m)

25 – 28 ppm
Quintet-like multiplicity

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.).[5][6][7] Wiley-Interscience.[8][5]

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Acetalization of Carbonyl Compounds. Tetrahedron Letters, 21(14), 1357–1358.

  • BenchChem. (2025).[2][9][1] A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability.

  • Smith, A. B., III, et al. (1995). Total Synthesis of (-)-Rapamycin. Journal of the American Chemical Society, 117(19), 5407–5408.

Troubleshooting & Optimization

Navigating the Labyrinth of Acetal Stability: A Guide to Preventing Hydrolysis of 1,3-Dioxan-2-ylmethanol in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for handling 1,3-dioxan-2-ylmethanol and related acetal-protected compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the acid-catalyzed hydrolysis of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic strategies.

The Challenge: The Double-Edged Sword of Acetal Chemistry

The 1,3-dioxane moiety is a widely used protecting group for 1,3-diols and carbonyl compounds due to its general stability under neutral, basic, and many oxidative and reductive conditions.[1] However, this stability is contrasted by its lability in the presence of acid, which is often a necessary condition for various synthetic transformations or during workup procedures.[1][2] Understanding and controlling this acid-catalyzed hydrolysis is paramount to achieving high yields and product purity.

This guide will walk you through the mechanism of hydrolysis, common pitfalls in the lab, and a series of troubleshooting steps and frequently asked questions to keep your this compound intact until you're ready to deprotect.

Part 1: Understanding the "Why" - The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of a 1,3-dioxane is the reverse of its formation and proceeds via an acid-catalyzed mechanism.[1] The generally accepted mechanism involves protonation of one of the acetal oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the diol and the carbonyl compound.[3][4][5]

The rate-determining step is typically the formation of the oxocarbenium ion.[4][6] The stability of this intermediate, and therefore the rate of hydrolysis, is highly dependent on the pH of the medium.[4][7] Kinetic studies have shown that the rate of hydrolysis dramatically decreases as the pH increases. For instance, changing the pH from 5.0 to 6.5 can decrease the hydrolysis rate by nearly 20-fold.[4]

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of 1,3-Dioxane Dioxane This compound ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedDioxane->Oxocarbenium - H2O (from diol) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Products Diol + Aldehyde Hemiacetal->Products - H+

Caption: Generalized mechanism of acid-catalyzed 1,3-dioxane hydrolysis.

Part 2: Troubleshooting Guide & FAQs - Your Questions Answered

This section addresses common issues encountered during experiments involving this compound in the presence of acid.

Frequently Asked Questions

Q1: I'm seeing significant decomposition of my this compound during my reaction workup. What's the most likely cause?

A1: The most common culprit is accidental exposure to acidic conditions during the aqueous workup.[8] Standard workups often involve an acidic wash (e.g., with HCl or NH4Cl) to neutralize basic catalysts or byproducts. This is detrimental to the stability of the 1,3-dioxane ring.

Troubleshooting Steps:

  • Neutralize with a Mild Base: Instead of an acid wash, use a saturated or dilute aqueous solution of sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) to neutralize the reaction mixture.[8] These mild bases are sufficient to neutralize residual acid without promoting other side reactions.[8]

  • Avoid Acidic Drying Agents: Do not use acidic drying agents. Opt for neutral alternatives like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[8]

  • Brine Wash: After the basic wash, a wash with brine (saturated NaCl solution) can help to break any emulsions and further remove water-soluble impurities.[8]

Q2: My reaction requires acidic catalysis. How can I minimize hydrolysis of the 1,3-dioxane protecting group?

A2: This is a classic challenge of chemoselectivity. The key is to control the acidity and reaction conditions as precisely as possible.

Strategies for Mitigation:

  • Use a Buffer System: Employing a chemical buffer can help maintain a stable, weakly acidic pH throughout the reaction.[9][10] An acidic buffer is typically made from a weak acid and its conjugate base, such as acetic acid and sodium acetate.[9][11] This can provide the necessary protons for catalysis while preventing a drop to a highly acidic pH that would accelerate dioxane hydrolysis.

  • Non-Aqueous Acid Source: If the reaction tolerates it, consider using a non-aqueous source of acid. For example, pyridinium p-toluenesulfonate (PPTS) is a milder acidic catalyst often used in the presence of acid-sensitive groups.

  • Temperature Control: Acetal hydrolysis is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the rate of hydrolysis.

  • Limit Water: Since water is a reactant in the hydrolysis, minimizing its presence can slow down the degradation. Use anhydrous solvents and reagents whenever possible.

Q3: I'm performing column chromatography on silica gel and observing product degradation. Why is this happening and what can I do?

A3: Silica gel is inherently acidic and can cause the hydrolysis of acid-sensitive compounds like 1,3-dioxanes.[8]

Solutions:

  • Deactivate the Silica Gel: Before use, flush the column with the eluent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[8] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8]

  • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

Troubleshooting_Workflow cluster_1 Troubleshooting Hydrolysis of this compound Start Hydrolysis Observed? Workup During Workup? Start->Workup Yes Reaction During Reaction? Start->Reaction No Solution_Workup Use Mild Base (NaHCO3) Avoid Acidic Drying Agents Workup->Solution_Workup Purification During Purification? Reaction->Purification No Solution_Reaction Use Buffer System Low Temperature Anhydrous Conditions Reaction->Solution_Reaction Yes Solution_Purification Deactivate Silica Gel (Et3N) Use Alumina Purification->Solution_Purification Yes

Caption: A decision-making workflow for troubleshooting hydrolysis issues.

Q4: Are there alternative protecting groups for 1,3-diols that are more stable to acidic conditions?

A4: Yes, while 1,3-dioxanes are common, other protecting groups offer enhanced stability in acidic environments.

  • Substituted Dioxanes: The stability of the 1,3-dioxane ring can be influenced by substituents. For instance, electron-withdrawing groups on the acetal carbon can disfavor the formation of the oxocarbenium ion, thus slowing down hydrolysis.[12]

  • 1,3-Dioxolanes: While also acid-labile, the five-membered 1,3-dioxolane ring, derived from a 1,2-diol, can sometimes exhibit different hydrolysis kinetics compared to the six-membered 1,3-dioxane.[6][13]

  • Orthoesters: Cyclic orthoesters can be used to protect diols and generally require specific conditions for cleavage.[14][15][16]

  • Base-Labile Protecting Groups: For synthetic routes that predominantly use acidic conditions, consider protecting the diol with a group that is cleaved under basic conditions. For example, certain silyl ethers or acyl groups can be removed with fluoride or base, respectively.

Data Summary: Relative Stability of Protecting Groups

Protecting GroupTypical Cleavage ConditionsRelative Stability to Acid
1,3-Dioxane Mild aqueous acid[1]Moderate
Acetonide Aqueous acid[17]Moderate
Benzylidene Acetal Aqueous acid, Hydrogenolysis[17][18]Moderate
1,3-Dithiolane Requires heavy metal salts or oxidative conditions[19]Very High

Part 3: Experimental Protocols

Protocol 1: Neutralizing Workup for Acid-Sensitive Compounds

This protocol describes a general workup procedure to isolate a product containing a 1,3-dioxane moiety from a reaction mixture without causing hydrolysis.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Carefully add saturated aqueous NaHCO3 solution to the separatory funnel. Caution: If residual strong acid is present, CO2 gas evolution may cause pressure buildup. Vent the separatory funnel frequently.

  • Gently shake the separatory funnel and allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous Na2SO4 or MgSO4.[8]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Deactivation of Silica Gel for Chromatography

This protocol details the deactivation of silica gel to prevent the degradation of acid-sensitive compounds during column chromatography.

Materials:

  • Silica gel

  • Eluent system (e.g., hexanes/ethyl acetate)

  • Triethylamine (Et3N)

  • Chromatography column

Procedure:

  • Prepare the primary eluent system (e.g., 70:30 hexanes:ethyl acetate).

  • To this eluent, add 1-2% (v/v) of triethylamine. For example, to 100 mL of eluent, add 1-2 mL of Et3N.

  • Pack the chromatography column with silica gel using this triethylamine-containing eluent.

  • Flush the packed column with at least two column volumes of the same eluent to ensure all acidic sites on the silica gel are neutralized.

  • Load the crude product and elute with the triethylamine-containing solvent system.

By understanding the mechanisms of hydrolysis and implementing these practical troubleshooting strategies, you can significantly improve the outcomes of your experiments involving this compound and other acid-sensitive acetals.

References

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

  • New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available at: [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Divalent Metal Ion Catalysis of Acetal Hydrolysis; Effects of Oxycarbocation Stability and Leaving Group Basicity. J-STAGE. Available at: [Link]

  • Diol. Wikipedia. Available at: [Link]

  • THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. Available at: [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Available at: [Link]

  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]

  • Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media. ResearchGate. Available at: [Link]

  • Conversion of 1,2-diols via cyclic orthoacetates to acetates chlorohydrins by treatment with trimethylsilyl chloride. ACS Publications. Available at: [Link]

  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available at: [Link]

  • Chemical Buffers. EBSCO. Available at: [Link]

  • (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. PMC. Available at: [Link]

  • How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. Available at: [Link]

  • General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. ACS Publications. Available at: [Link]

  • Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Hindawi. Available at: [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Synthetic applications of ortho esters. D-Scholarship@Pitt. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]

  • (1,3-Dioxolan-2-yl)methanol. MySkinRecipes. Available at: [Link]

  • How to make acetal and hemiacetal stable on acidic medium? ResearchGate. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Available at: [Link]

  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • About Workup. University of Rochester. Available at: [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Reddit. Available at: [Link]

  • buffer solutions. Chemguide. Available at: [Link]

  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. Available at: [Link]

  • Optimal pH for acetal formation. Reddit. Available at: [Link]

  • 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Purification of 1,3-Dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Purification of Cyclic Acetals

Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists.

Emergency Triage: Top 3 Critical Issues

Before proceeding with the full protocol, check these three common failure points if you are experiencing immediate difficulties.

SymptomRoot Cause Immediate Action
Product turns yellow/brown during heating Acid Residue. Traces of acid catalyst (pTSA, HCl) are causing acetal hydrolysis or polymerization.STOP heating immediately. Cool the pot. Add solid anhydrous

or

to the pot to neutralize.
Vacuum fluctuates or "bumps" violently Residual Solvent/Water. Low-boiling volatiles are flashing off in the vacuum line.Increase pressure (lower vacuum). Remove volatiles at weak vacuum (20–50 mbar) before applying high vacuum (<1 mbar). Use a splash guard.
Distillate solidifies in the condenser High Purity/Isomerism. Pure 1,3-dioxan-2-ylmethanol can be viscous or semi-solid; isomers vary.Warm the condenser. Switch coolant from ice water to ambient water or warm water (30–40°C). Use a heat gun on the receiver adapter.

Part 1: Technical Overview & Chemical Identity

Compound: this compound CAS: 39239-93-5 (and related isomers) Structure: A 6-membered dioxane ring with a hydroxymethyl group at position 2. Physical State: Viscous colorless to pale yellow liquid (may crystallize upon prolonged standing or high purity). Boiling Point: ~90–110 °C at 1–5 mmHg (Estimated). Note: Thermal sensitivity requires high vacuum.

The Challenge: Cyclic Acetal Stability

This compound is a cyclic acetal .[1][2] The ether linkages are stable to base but extremely sensitive to acid and moisture at high temperatures.

  • Mechanism of Failure: Heating in the presence of trace acid catalyzes the reversal of acetal formation, releasing 1,3-propanediol and glycolaldehyde (or oligomers), leading to a "tarry" pot residue.

  • Purification Strategy: The goal is to separate the product from high-boiling diols (e.g., 1,3-propanediol, BP ~214°C) and low-boiling solvents without triggering decomposition.

Part 2: Step-by-Step Purification Protocol

Phase A: Pre-Distillation Treatment (Crucial)

Do not skip this phase. 90% of distillation failures occur because the crude mixture is acidic.

  • Neutralization:

    • If the synthesis used an acid catalyst (e.g., p-Toluenesulfonic acid), quench the reaction mixture with saturated aqueous

      
      .[3]
      
    • Extract with a suitable solvent (e.g., DCM or EtOAc).

    • Dry & Basify: Dry the organic layer over anhydrous

      
      . Pro-Tip: Add 1–2% w/w solid 
      
      
      
      to the crude oil after solvent removal. This acts as a "buffer" in the still pot during distillation.
  • Solvent Removal:

    • Remove bulk solvent via rotary evaporation.

    • High-Vac Stripping: Place the flask on a high-vacuum manifold (Schlenk line) at RT for 1–2 hours to remove trace solvent and water. Water is the enemy of vacuum stability.

Phase B: Vacuum Distillation Setup

Equipment:

  • Short-path distillation head (minimize thermal exposure).

  • Vigreux column (optional, only if separating from close-boiling impurities).

  • Cow receiver (3-flask collector).

  • Manometer (Digital preferred).

  • Oil bath with magnetic stirring.

Protocol:

  • Load the Pot: Transfer crude oil (with trace solid

    
    ) to the boiling flask. Add a large magnetic stir bar. Never fill >60%.
    
  • Degassing: Start stirring rapidly. Apply vacuum gradually .

    • Observation: You will see bubbling as residual volatiles escape. Wait until bubbling subsides before heating.

  • Heating Ramp:

    • Target Vacuum: < 1.0 mmHg (preferred) or < 5.0 mmHg.

    • Heat the oil bath to approx. 20–30°C above the expected boiling point.

    • Example: If BP is 95°C @ 1 mmHg, set bath to 115°C.

  • Fraction Collection:

FractionVapor Temp (approx.)ContentAction
F1 (Forerun) < 80 °CResidual solvent, water, light aldehydes.Discard / Recycle.
F2 (Main) 90 – 105 °C Pure this compound. Collect.
F3 (Tails) > 110 °C (Spikes)1,3-Propanediol, dimers.Stop collection.
  • Shutdown: Lower bath, break vacuum with dry nitrogen (not air) to prevent oxidation/hydrolysis of the hot residue.

Part 3: Troubleshooting & FAQs

Q1: The boiling point is fluctuating wildly. Why?

A: This is usually caused by azeotropic water removal or pressure instability .

  • Mechanism: Cyclic acetal synthesis generates water. If the crude wasn't perfectly dried, water co-distills with the product, creating an azeotrope that boils at a lower, unstable temperature.

  • Fix: Stop distillation. Dry the crude again with

    
     or conduct a "drying run" at lower vacuum to strip water before targeting the product.
    
Q2: I cannot separate the product from 1,3-propanediol (starting material).

A: Their boiling points can be close depending on pressure.

  • 1,3-Propanediol BP: ~214°C (atm), ~110°C (10 mmHg).

  • This compound BP: ~97°C (reduced pressure).

  • Fix: Use a Vigreux column (10–20 cm) to increase theoretical plates. Ensure the reflux ratio is high (distill slowly). If separation is still poor, consider flash chromatography (Eluent: EtOAc/Hexane) instead of distillation for small scales (<5g).

Q3: The product solidified in the receiver. Is it ruined?

A: No, high-purity isomers often crystallize.

  • Fix: Gently warm the receiver with a heat gun or warm water bath to melt it. Store the product in the fridge; if it crystallizes again, it confirms high purity.

Q4: Can I use a Kugelrohr apparatus?

A: Yes, highly recommended for scales <10g.

  • Why? Kugelrohr provides a short path and uniform heating, minimizing thermal decomposition.

  • Settings: Set oven to 120–140°C (depending on vacuum) and oscillate.

Part 4: Visualization (Workflow)

The following diagram illustrates the critical decision points and flow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Contains Acid Catalyst) Neutralize Step 1: Neutralization (Wash with NaHCO3, Dry with Na2SO4) Start->Neutralize AddBase Step 2: Add Solid K2CO3 (Buffer for Distillation Pot) Neutralize->AddBase Strip Step 3: Solvent Removal (Rotovap + High Vac Line) AddBase->Strip CheckDry Is Crude Dry & Neutral? Strip->CheckDry CheckDry->Neutralize No (Wet/Acidic) DistillSetup Step 4: Vacuum Distillation Setup (Short Path, <5 mmHg) CheckDry->DistillSetup Yes Heat Apply Heat (Oil Bath) DistillSetup->Heat Decomp Symptom: Darkening/Fumes? Heat->Decomp Stop STOP IMMEDIATELEY Re-Neutralize Decomp->Stop Yes Collect Collect Main Fraction (~95-105°C @ 1mmHg) Decomp->Collect No (Stable)

Figure 1: Decision logic for the purification of acid-sensitive cyclic acetals.

Part 5: References

  • ChemicalBook. (2025). 2-Hydroxymethyl-1,3-dioxolane Properties and Synthesis. (Note: Provides comparative data for the 5-membered isomer, establishing the baseline for vacuum distillation of this class).

  • Sigma-Aldrich. (2025). (1,3-Dioxolan-2-yl)methanol Product Sheet. (Confirming physical state and handling of homologous cyclic acetals).

  • NIST Chemistry WebBook. (2023). 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Phase Change Data. (Reference for boiling point extrapolation of hydroxymethyl-dioxane derivatives).

  • Cornell University EHS. (2025). Safety Precautions for Distillation and Extractions. (Safety protocols for distilling ether/acetal containing compounds).

  • Chemistry Steps. (2025). Acetals and Hemiacetals: Formation and Hydrolysis. (Mechanistic background on acid-sensitivity of acetals during heating).

Sources

Technical Support: Stability & Workup Guide for 1,3-Dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-dioxan-2-ylmethanol (also known as 2-hydroxymethyl-1,3-dioxane) presents a dual challenge in aqueous workups: Chemical Instability (acid-catalyzed hydrolysis) and Physical Instability (high water solubility).

While researchers often fear the chemical decomposition of the acetal, the most common cause of yield loss for this specific molecule is actually partitioning into the aqueous phase due to its low LogP (-0.5). This guide provides mechanistic insights and validated protocols to mitigate both risks.

Critical Alerts (The "Don't Do This" List)

ParameterCritical LimitConsequence of Failure
pH Lower Limit pH < 4.0 Rapid hydrolysis to 1,3-propanediol and glycolaldehyde/derivatives.
Aqueous Phase Unsaturated Massive yield loss. The molecule prefers water over non-polar organics (LogP ≈ -0.5).
Extraction Solvent Hexane/Ether Ineffective. The partition coefficient (

) is too low.
Temperature > 40°C (Acidic) Accelerates hydrolysis exponentially (

increases).

Mechanism of Instability

Understanding why the molecule degrades allows for better control. The hydrolysis of this compound follows a specific acid-catalyzed (A-1) mechanism.

Hydrolysis Pathway

The reaction is driven by protonation of the acetal oxygen, followed by ring opening to a resonance-stabilized oxocarbenium ion.

HydrolysisMechanism Start This compound (Intact Acetal) Protonation Protonated Intermediate (Reversible Fast Step) Start->Protonation + H+ (pH < 4) TS Oxocarbenium Ion (Rate Determining Step) Protonation->TS - Ring Opening Product Hydrolysis Products (1,3-Propanediol + Aldehyde) TS->Product + H2O

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the oxocarbenium ion is the rate-determining step.

Expert Insight: The hydroxymethyl group at the C2 position exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the oxocarbenium transition state compared to a simple alkyl acetal (e.g., 2-methyl-1,3-dioxane). While this provides a marginal kinetic stability advantage, it is insufficient to protect the molecule in strong acids (pH < 1).

Troubleshooting & FAQs

Q1: My reaction was successful (TLC), but I recovered <20% mass after aqueous workup. Did it hydrolyze?

Diagnosis: Likely Physical Loss , not chemical hydrolysis. Explanation: The computed LogP of this compound is approximately -0.5 .[1] This means it is hydrophilic. If you washed a reaction mixture with water and extracted with diethyl ether or hexane, the molecule remained in the aqueous layer. Solution:

  • Saturate the aqueous phase with NaCl (Salting Out).

  • Use a more polar organic solvent (DCM or CHCl3/iPrOH 3:1).

  • Perform multiple back-extractions (3x or 4x).

Q2: How do I quench an acidic reaction (e.g., TsOH catalyzed) containing this acetal?

Diagnosis: Acid shock during quench. Explanation: Adding water directly to an acidic organic mixture creates pockets of low pH (<1) before mixing is complete, causing instantaneous hydrolysis. Solution: Pour the reaction mixture into a vigorously stirred, pre-chilled solution of Saturated Aqueous NaHCO3 or Phosphate Buffer (pH 7.0) . Never add the base to the acid if the acetal is sensitive.

Q3: Can I purify this on silica gel?

Diagnosis: Acidity of Silica (pH ~5-6). Explanation: Standard silica gel is slightly acidic. While 1,3-dioxanes are generally stable enough for flash chromatography, slow degradation can occur on the column, especially if the flow is slow. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.

Standard Operating Procedures (SOPs)

Protocol A: The "Salting Out" Workup (Recommended)

Use this protocol to maximize recovery of the water-soluble acetal.

  • Quench: If the reaction is acidic, quench by pouring into cold sat. NaHCO3. Verify pH is 7-8.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).

    • Why? This increases the ionic strength, disrupting the hydration shell of the acetal and forcing it into the organic phase (Hofmeister effect).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x Volume).

    • Alternative: If DCM is restricted, use Ethyl Acetate/Isopropanol (3:1) .

  • Drying: Dry combined organics over Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium Sulfate), as MgSO4 is slightly Lewis acidic.

  • Evaporation: Remove solvent under reduced pressure. Keep bath temperature < 40°C.

Protocol B: Decision Tree for Solvent Selection

WorkupLogic Start Start Workup CheckPH Check pH of Mixture Start->CheckPH IsAcid Is pH < 5? CheckPH->IsAcid Buffer Quench into Cold NaHCO3 IsAcid->Buffer Yes CheckSolubility Is Product Water Soluble? (LogP < 0) IsAcid->CheckSolubility No Buffer->CheckSolubility StandardExt Standard Extraction (EtOAc/Hexane) CheckSolubility->StandardExt No SaltOut Add NaCl to Saturation CheckSolubility->SaltOut Yes (this compound) PolarSolvent Extract with DCM or CHCl3:iPrOH (3:1) SaltOut->PolarSolvent

Figure 2: Decision tree for selecting the correct workup parameters based on pH and solubility.

Data Summary

PropertyValueSource
LogP (Octanol/Water) -0.5 (Computed)PubChem [1]
Hydrolysis Rate (Rel) Slower than 1,3-dioxolanesGreene's Protective Groups [2]
Preferred Solvent Dichloromethane (DCM)NIST Solubility Data [3]
Boiling Point ~100°C (at reduced pressure)Experimental Estimate

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved February 25, 2026 from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for 1,3-dioxane stability kinetics).
  • NIST. Dichloromethane Solubility Data. NIST Chemistry WebBook.[2] Retrieved February 25, 2026 from [Link]

  • BenchChem.Protecting Group Chemistry of the 1,3-Dioxane Moiety. (General stability profiles).

Sources

Technical Support Center: Troubleshooting Low Yields in 1,3-Dioxane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the formation of 1,3-dioxanes, a crucial class of cyclic acetals. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable troubleshooting strategies.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section is structured in a question-and-answer format to directly address the most frequent and perplexing issues that can lead to diminished yields in 1,3-dioxane formation.

Question 1: My reaction stalls or shows low conversion of the starting carbonyl compound. What are the likely causes and how can I fix it?

Answer:

Low conversion is one of the most common hurdles in 1,3-dioxane synthesis. The root cause often lies in the reversible nature of acetal formation.[1][2] The reaction produces water as a byproduct, and its accumulation can shift the equilibrium back towards the starting materials, effectively halting the reaction.[1][2]

Core Directive: Effective Water Removal is Paramount.

To drive the reaction to completion, water must be continuously and efficiently removed from the reaction mixture.[1][2][3]

Troubleshooting Protocol:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is the classical and often most effective method.[1][3][4]

    • Solvent Choice: Use a solvent that forms an azeotrope with water, such as toluene or benzene.[4][5] The solvent should be refluxed at a rate that allows for the efficient collection of water in the Dean-Stark trap.[4]

    • Apparatus Check: Ensure your Dean-Stark apparatus is set up correctly and is functioning properly.

  • Chemical Dehydrating Agents: When azeotropic distillation is not feasible, consider using a dehydrating agent.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for sequestering water.[1][3] Ensure they are properly activated (oven-dried under vacuum) before use.

    • Orthoesters: Trialkyl orthoformates, such as trimethyl orthoformate or triethyl orthoformate, react with the water produced to form an ester and an alcohol, effectively removing it from the equilibrium.[3][6] This method can be particularly effective.[6]

  • Catalyst Activity: An insufficient amount or deactivated catalyst can also lead to low conversion.[4]

    • Catalyst Choice: A range of Brønsted and Lewis acids can be used.[3][7] p-Toluenesulfonic acid (p-TSA) is a common and effective choice.[3][4] Other options include sulfuric acid, Amberlyst-15, and various Lewis acids like ZrCl4.[3][6]

    • Catalyst Loading: If you suspect catalyst issues, consider increasing the catalyst loading incrementally.[4] However, be aware that excessive acid can lead to side reactions.[4]

Workflow for Diagnosing Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing the formation of significant byproducts. What are they and how can I suppress them?

Answer:

Side reactions can significantly reduce the yield of your desired 1,3-dioxane. The nature of these byproducts depends on your specific starting materials and reaction conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Polymerization of Aldehyde Especially common with formaldehyde and other unhindered aldehydes, often catalyzed by excessive acid or high temperatures.[4]Use paraformaldehyde as the formaldehyde source and add it portion-wise.[4] Reduce the catalyst concentration and/or lower the reaction temperature.[4]
Hemiacetal Intermediate Accumulation Incomplete reaction due to insufficient water removal or catalyst activity.[2]Ensure efficient water removal and adequate catalyst loading as described in Question 1.
Prins Reaction Byproducts If an alkene is present (either as a substrate or formed in situ), it can react with the aldehyde in a Prins reaction to form various products like 1,3-diols or allylic alcohols.[8][9]Carefully control the reaction temperature. Lower temperatures generally favor dioxane formation over other Prins products.[8]
Double Bond Migration In the case of α,β-unsaturated carbonyl compounds, strong acids can catalyze the migration of the double bond.[5]Use a milder acid catalyst and the lowest effective temperature.
Question 3: My reaction is very slow, even with efficient water removal. How can I increase the reaction rate?

Answer:

Slow reaction kinetics can be a significant issue, particularly with sterically hindered ketones or less reactive diols.

Strategies to Accelerate the Reaction:

  • Increase Reaction Temperature: Higher temperatures generally increase the rate of reaction. However, be mindful of potential side reactions or decomposition of starting materials or products.[4]

  • Use a More Reactive Diol: 2,2-Dimethylpropane-1,3-diol is known to be more reactive than propane-1,3-diol and can be beneficial for hindered substrates.[5]

  • Catalyst Selection: While p-TSA is a good starting point, some substrates may benefit from a stronger Brønsted acid or a Lewis acid catalyst. Experiment with different catalysts to find the optimal one for your system.

  • Transacetalization: Instead of the direct reaction of a carbonyl and a diol, an acetal exchange (transacetalization) can be employed.[1] Using a pre-formed acetal like a dimethyl acetal or an orthoester can be a milder and more efficient route.[6]

Mechanism of Acid-Catalyzed 1,3-Dioxane Formation:

Acetal_Formation cluster_0 Reaction Steps Aldehyde RCHO Protonated_Aldehyde RCHOH+ Aldehyde->Protonated_Aldehyde + H+ Hemiacetal_Intermediate RCH(OH)(OCH2CH2CH2OH) Protonated_Aldehyde->Hemiacetal_Intermediate + Diol - H+ Protonated_Hemiacetal RCH(OH2+)(OCH2CH2CH2OH) Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Carbocation RCH+(OCH2CH2CH2OH) Protonated_Hemiacetal->Carbocation - H2O Protonated_Dioxane Protonated 1,3-Dioxane Carbocation->Protonated_Dioxane Intramolecular Attack Dioxane 1,3-Dioxane Protonated_Dioxane->Dioxane - H+ Diol HO(CH2)3OH H+ H+ H2O H2O

Caption: Acid-catalyzed formation of a 1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control in 1,3-dioxane formation?

A: In reactions where multiple cyclic acetals can form (e.g., from a polyol), kinetic and thermodynamic control dictate the product distribution.[10][11]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times, it yields the product that is formed fastest (lowest activation energy).[10][11][12]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, it yields the most stable product (lowest Gibbs free energy).[10][11][13]

Generally, for cyclic acetal formation, aldehydes preferentially form six-membered 1,3-dioxanes (thermodynamic product), while ketones favor the formation of five-membered 1,3-dioxolanes.[5]

Q2: Can I use basic or neutral conditions for 1,3-dioxane formation?

A: While acid catalysis is the most common method, some neutral or base-catalyzed methods exist.[14][15] For instance, some reactions can be catalyzed by iodine under neutral conditions.[3] However, these methods are generally less common and may not be as broadly applicable as acid-catalyzed procedures. 1,3-dioxanes are generally stable under basic conditions.[5]

Q3: How do I purify my 1,3-dioxane product?

A: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, neutralize the acid catalyst by washing with a mild base like saturated sodium bicarbonate solution.[4][16] Then, wash with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Distillation or Chromatography: For volatile products, distillation can be an effective purification method.[5] For less volatile or solid products, column chromatography on silica gel is common.[17] Be aware that some 1,3-dioxanes can be sensitive to the acidity of silica gel, which may cause hydrolysis.[18] In such cases, using neutralized silica gel or an alternative purification method is advisable.

Q4: My starting material has other acid-sensitive functional groups. What precautions should I take?

A: When other acid-sensitive groups are present, it is crucial to use the mildest possible reaction conditions.

  • Mild Catalysts: Consider using milder catalysts like pyridinium p-toluenesulfonate (PPTS) or an acidic resin that can be easily filtered off.

  • Low Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Careful Monitoring: Closely monitor the reaction progress by TLC or GC to avoid prolonged exposure to acidic conditions once the reaction is complete.

  • Alternative Methods: Transacetalization with an orthoester can sometimes be performed under milder conditions than direct acetalization.[6]

References

  • Wikipedia. Acetal. [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Wikipedia. 1,3-Dioxane. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • An efficient synthesis of 1,3-dioxane-4,6-diones. [Link]

  • Heterocyclic Letters. An efficient synthesis of 1,3-dioxane-4,6-diones. [Link]

  • ResearchGate. Ruthenium‐catalyzed synthesis of 1,3‐dioxolane CA‐2 (as a solvent,... [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

  • PMC. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • MDPI. Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO 2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. [Link]

  • Wikipedia. Prins reaction. [Link]

  • Beilstein Journals. A new intermediate in the Prins reaction. [Link]

  • BYJU'S. Acetal and Hemiacetal. [Link]

  • Cambridge University Press. Prins Reaction. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • PMC. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. [Link]

  • Indian Academy of Sciences. Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. [Link]

  • PMC. The Catalytic Asymmetric Intermolecular Prins Reaction. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. 1,3-dioxane Preparation Process. [Link]

  • YouTube. Making 1,3-Dioxolane. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • YouTube. Kinetic Control vs. Thermodynamic Control. [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. [Link]

  • YouTube. Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Link]

  • Journal of Agricultural and Food Chemistry. Novel 1,3-Dioxanes from Apple Juice and Cider. [Link]

Sources

Controlling transacetalization side reactions in dioxane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Transacetalization Side Reactions in Dioxane Synthesis Current Status: Operational Operator: Senior Application Scientist

Welcome to the Dioxane Synthesis Support Portal.

You are likely here because your 1,3-dioxane or 1,4-dioxane scaffold—a critical pharmacophore in modern medicinal chemistry—is degrading, scrambling, or reverting to starting materials.

Transacetalization is not random; it is a predictable, acid-catalyzed equilibrium driven by the stability of the oxocarbenium ion . If you cannot control this ion, you cannot control your yield.

This guide is structured to troubleshoot your specific failure points: Reaction Conditions , Workup/Isolation , and Purification .

Module 1: Diagnostic & Mechanism

"Why is my acetal scrambling?"

Transacetalization occurs when an external nucleophile (alcohol, water, or another diol) intercepts the reactive oxocarbenium intermediate generated by trace acid. This is most common during the synthesis of 1,3-dioxanes (via Prins reaction or acetalization) where thermodynamic stability drives the equilibrium toward the most stable chair conformation, potentially scrambling stereocenters.

The Transacetalization Pathway

The following diagram illustrates the "Danger Zone"—the oxocarbenium ion. Once formed, any available nucleophile (


) can attack, leading to a scrambled product.

Transacetalization Acetal Target Dioxane (Acetal) Oxo Oxocarbenium Ion (High Energy Intermediate) Acetal->Oxo Protonation & Ring Opening Acid H+ Catalyst (Residual Acid) Acid->Acetal Oxo->Acetal Re-closure (Reversible) Scrambled Scrambled/Hydrolyzed Product Oxo->Scrambled Interception by External Nu ExtNu External Nucleophile (Water/Alcohol/Silica-OH) ExtNu->Oxo

Figure 1: The mechanism of acid-catalyzed transacetalization. The oxocarbenium ion is the pivot point where product integrity is lost.

Module 2: Reaction Optimization (Upstream Control)
FAQ: Kinetic vs. Thermodynamic Control

Q: I am synthesizing a 1,3-dioxane, but I am getting a mixture of diastereomers. How do I lock the stereochemistry?

A: You are likely operating under thermodynamic control, which favors the most stable chair conformation (equatorial substituents), regardless of your desired kinetic product.[1]

FeatureKinetic ControlThermodynamic Control
Goal Trapping the first-formed isomer (often axial-rich).Equilibration to the most stable isomer (all-equatorial).
Temperature Low (-78°C to 0°C).Elevated (Reflux).
Time Short stop (quench immediately).Long (hours to days).
Acid Catalyst Stoichiometric Lewis Acid (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Catalytic Brønsted Acid (e.g., pTsOH).[2]
Reversibility Irreversible (if quenched cold).Reversible (Transacetalization active).

Corrective Action: If your desired isomer is the kinetic product, you must quench the reaction at low temperature with a base (e.g., pyridine or


) before warming up. Warming an unquenched reaction allows the acid to reopen the ring (transacetalization), reverting the system to the thermodynamic mixture.
FAQ: Water Management

Q: My reaction stalls at 60-70% conversion. Adding more acid just causes degradation.

A: Acetalization is an equilibrium reaction (


). Water produced as a byproduct drives the reaction backward (hydrolysis).

Protocol: The Chemical Desiccant Method Do not rely solely on Dean-Stark traps for small-scale reactions. Use Trimethyl Orthoformate (TMOF) as a chemical water scavenger.[3]

  • Mechanism: TMOF reacts with water to form Methanol and Methyl Formate.[4]

  • Benefit: It consumes water irreversibly, driving the dioxane formation to completion without requiring high heat (reflux).

  • Warning: Methanol is a nucleophile! Ensure your specific dioxane is stable to methoxy-exchange, or use a non-nucleophilic drying agent like 4Å Molecular Sieves.

Module 3: Isolation & Purification (The Danger Zone)

CRITICAL WARNING: The most common point of failure is Silica Gel Chromatography . Standard silica gel is slightly acidic (pH 4-5) due to surface silanol groups (


). This is sufficient to catalyze transacetalization or hydrolysis of sensitive dioxanes during purification.
Protocol: The TEA-Passivated Silica Column

If your dioxane decomposes on the column (streaking, low recovery, appearance of aldehyde peaks), you must neutralize the stationary phase.

Step-by-Step Methodology:

  • Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc).

  • Doping: Add 1% to 3% Triethylamine (TEA) (

    
    ) to the solvent system used for packing the column.[5]
    
  • Slurry Packing: Slurry the silica gel in this TEA-doped solvent. Let it sit for 15 minutes to ensure amine coordination to acidic silanol sites.

  • Flushing: Pack the column and flush with 2-3 column volumes of the TEA-doped solvent.

  • Running the Column:

    • Option A (Conservative): Continue running with 1% TEA in the mobile phase.

    • Option B (Standard): Switch to your normal (non-TEA) mobile phase. The silica remains passivated long enough for most separations.

  • Post-Column: Rotovap the fractions. TEA is volatile and will be removed, leaving the pure, acid-free dioxane.

Module 4: Advanced Troubleshooting (Prins Reaction)

Q: I am performing a Prins reaction to make a 4-substituted 1,3-dioxane, but I see "scrambling" of the side chains.

A: This is likely Oxonia-Cope Rearrangement , a specific type of transacetalization common in Prins cyclizations involving homoallylic alcohols.

Diagnostic Flowchart: Use this logic tree to determine the necessary intervention.

Troubleshooting Start Problem: Impure Dioxane Q1 Is degradation occurring during reaction or workup? Start->Q1 Reaction During Reaction Q1->Reaction Reaction Workup During Workup/Column Q1->Workup Workup Q2 Are you using a protic solvent (MeOH/EtOH)? Reaction->Q2 SolventChange Switch to Aprotic Solvent (DCM, Toluene, THF) Q2->SolventChange Yes TempCheck Check Temp: Lower T favors Kinetic Product Q2->TempCheck No Q3 Did you quench the acid catalyst? Workup->Q3 Quench CRITICAL: Add Pyridine/NaHCO3 BEFORE concentration Q3->Quench No Silica Use TEA-Passivated Silica Protocol Q3->Silica Yes

Figure 2: Decision matrix for identifying the source of transacetalization.

References
  • Greene's Protective Groups in Organic Synthesis. (General acetal stability and deprotection mechanisms).

    • Source:

  • Prins Reaction Mechanism & Side Reactions.

    • Source:

  • Neutralizing Silica Gel for Acid-Sensitive Compounds.

    • Source:

  • Thermodynamic vs. Kinetic Control in 1,3-Dioxane Synthesis.

    • Source:

  • Acetal Hydrolysis and Transacetalization Mechanisms. (Kinetics of the oxocarbenium ion).

    • Source:

Sources

Catalyst selection for 1,3-dioxan-2-ylmethanol synthesis (p-TsOH vs Lewis acids)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Engineering for 1,3-Dioxane Synthesis

Topic: Catalyst Selection for 1,3-dioxan-2-ylmethanol & Derivatives (p-TsOH vs. Lewis Acids) Ticket ID: #CAT-DIOX-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy: The Core Conflict

User Query: "I need to synthesize this compound. Should I use p-Toluenesulfonic acid (p-TsOH) or a Lewis Acid?"

Technical Assessment: The synthesis of This compound presents a classic conflict between thermodynamic and kinetic control.

  • Structural Disambiguation:

    • Target A (Strict Nomenclature): this compound. This requires the condensation of 1,3-propanediol with glycolaldehyde (or a surrogate like hydroxyacetaldehyde dimer).

    • Target B (Common Isomer): 1,3-dioxan-5-ol. This is the 6-membered ring product of glycerol + formaldehyde .

    • Note: The guidance below applies to the formation of the 1,3-dioxane ring system generally, which is thermodynamically less stable than the 5-membered 1,3-dioxolane ring often formed as a byproduct.

The Catalyst Decision Matrix:

Featurep-TsOH (Brønsted Acid) Lewis Acids (

)
Mechanism Protonation of carbonyl oxygen (Hard Acid).Coordination to carbonyl oxygen (Soft/Hard Acid).
Control Type Thermodynamic. Favors the most stable acetal (often the 6-membered ring if substituents allow, but equilibration is fast).Kinetic/Tunable. Can trap intermediate hemiacetals or favor specific ring sizes via coordination geometry.
Water Mgmt Requires physical removal (Dean-Stark).[1]Can often tolerate small amounts or use chemical scavengers (orthoformates).[2][3]
Workup Aqueous neutralization required (Risk of emulsion).Filtration (if heterogeneous) or simple plug filtration.
Substrate Tolerance Low. Acid-labile groups (Boc, TBS) may cleave.High. Compatible with many acid-sensitive groups.[3]
Recommendation Use for Scale-up of robust substrates where thermodynamic equilibrium favors the product.Use for Complex Molecules or when kinetic selectivity (dioxane vs. dioxolane) is critical.

Interactive Troubleshooting (FAQ)

Q1: "I am seeing a mixture of 5-membered (dioxolane) and 6-membered (dioxane) rings. How do I favor the 1,3-dioxane?"

Diagnosis: This is the "Glycerol Problem." The 5-membered ring is often kinetically favored (faster ring closure), while the 6-membered ring's stability depends heavily on the substituents at the C2 position. Solution:

  • If using p-TsOH: You are under thermodynamic control. If the 5-membered ring is dominant, it is likely the thermodynamic product. You can try lowering the temperature (-10°C to 0°C) and switching to a kinetic Lewis Acid (e.g.,

    
     ) to see if the 6-membered ring forms faster initially.
    
  • The "Equilibration Trick": If you specifically need the 1,3-dioxane (6-membered), use p-TsOH in refluxing benzene/toluene for extended periods (24-48h). The 6-membered ring (chair conformation) is often the "sink" for the reaction if the substituents at C2 are equatorial.

Q2: "My reaction stalls at 60-70% conversion using p-TsOH."

Diagnosis: Water poisoning. The reverse reaction (hydrolysis) is competing with acetalization. Solution:

  • Protocol Adjustment: Switch from a standard flask to a Dean-Stark apparatus to physically remove water.

  • Chemical Drying: Add Triethyl Orthoformate (TEOF) as a water scavenger. It reacts with water to form ethanol and formate, driving the equilibrium forward irreversibly.

    • Caution: TEOF makes the conditions strictly anhydrous; ensure your p-TsOH is the monohydrate form or dehydrated prior to use if strict stoichiometry is needed.

Q3: "The product decomposes/hydrolyzes during the workup."

Diagnosis: Residual acidity in the organic phase. 1,3-dioxanes are acid-sensitive. Solution:

  • For p-TsOH: Do not just wash with water. Wash with saturated

    
      or dilute 
    
    
    
    in the organic solvent before concentration.
  • For Lewis Acids: Use solid supported catalysts (e.g., Amberlyst-15 or Sulfated Zirconia ) which can be removed by simple filtration, instantly stopping the reaction without aqueous workup.

Experimental Protocols

Method A: Thermodynamic Control (Standard Scale-up)

Best for: Simple substrates, high throughput, cost-efficiency.

  • Setup: 2-neck RBF fitted with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 1,3-Propanediol (1.0 equiv)

    • Aldehyde/Acetal source (1.0 - 1.2 equiv)[4]

    • Solvent: Toluene or Benzene (0.5 M concentration)

    • Catalyst: p-TsOH

      
      
      
      
      
      (0.05 equiv / 5 mol%)
  • Procedure:

    • Reflux vigorously. Monitor water collection in the trap.

    • Continue until water evolution ceases (typically 4-12 h).

    • Cool to RT. Add

      
       (0.1 equiv) to neutralize.
      
    • Wash with

      
       (sat. aq), Brine, dry over 
      
      
      
      .
    • Distill or recrystallize.

Method B: Kinetic/Mild Control (High Value Substrates)

Best for: Acid-sensitive substrates, specific isomer targeting.

  • Setup: Flame-dried RBF under Argon/Nitrogen.

  • Reagents:

    • 1,3-Propanediol (1.1 equiv)

    • Aldehyde (1.0 equiv)

    • Solvent:

      
       (Anhydrous)
      
    • Catalyst: Iodine (

      
      )  (5-10 mol%) OR Indium(III) Triflate (
      
      
      
      )
      (1 mol%).
  • Procedure:

    • Stir at 0°C to RT .

    • Optional: Add activated 4Å Molecular Sieves to scavenge water.

    • Monitor by TLC (Iodine allows visual monitoring; the color fades as it complexes/reacts, often reappearing at the end).

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to remove Iodine, or simple filtration for Indium.
      

Visual Logic: Decision & Mechanism

Diagram 1: Catalyst Decision Tree

CatalystSelection Start Start: Select Catalyst for 1,3-Dioxane Synthesis SubstrateCheck Is the substrate Acid Sensitive? Start->SubstrateCheck ScaleCheck Scale of Reaction? SubstrateCheck->ScaleCheck No (Robust) Lewis Use Lewis Acid (I2, In(OTf)3) Method B SubstrateCheck->Lewis Yes (e.g., Boc, TBS groups) IsomerCheck Isomer Selectivity Critical? (Dioxane vs Dioxolane) ScaleCheck->IsomerCheck Lab Scale (<10g) pTsOH Use p-TsOH (Dean-Stark) Method A ScaleCheck->pTsOH Large Scale (>100g) SolidAcid Use Solid Acid (Amberlyst/Zeolite) Continuous Flow ScaleCheck->SolidAcid Industrial Continuous Flow IsomerCheck->pTsOH Thermodynamic Product OK IsomerCheck->Lewis Kinetic Control Needed

Caption: Decision matrix for selecting between Brønsted (p-TsOH) and Lewis acid catalysts based on substrate sensitivity and scale.

Diagram 2: Reaction Pathway & Selectivity

ReactionPathway Reactants Glycerol/Diol + Aldehyde Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal Acid Cat. Dioxolane 1,3-Dioxolane (5-Membered Ring) Kinetic Product Hemiacetal->Dioxolane Fast (k1) Dioxane 1,3-Dioxane (6-Membered Ring) Thermodynamic Product Hemiacetal->Dioxane Slow (k2) Hemiacetal->Dioxane Equilibration (p-TsOH, High T) Dioxolane->Hemiacetal Reversible (H+) Dioxane->Dioxane Stable Chair Conformation

Caption: Mechanistic pathway showing the competition between kinetic (5-ring) and thermodynamic (6-ring) products. p-TsOH facilitates the equilibration to the thermodynamic product.

References

  • BenchChem. (2025).[5] Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate: Protocols and Mechanism. Retrieved from

  • Climent, M. J., Corma, A., & Iborra, S. (2010). Heterogeneous catalysis for the one-pot synthesis of chemicals and fine chemicals. Chemical Reviews, 111(2), 1072-1133.
  • Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999).[3] Zirconium Tetrachloride (

    
    ) as an Efficient Catalyst for the Acetalization of Carbonyl Compounds.[6] Synlett, 1999(3), 321-323.
    
  • Deutsch, J., Martin, A., & Lieske, H. (2007). Investigations on the acetalization of glycerol with formaldehyde using acid catalysts.[7] Journal of Catalysis, 245(2), 428-435. (Comparison of p-TsOH vs Zeolites).

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard p-TsOH protocols).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1,3-Dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dioxan-2-ylmethanol (CAS: 4728-08-9) acts as a critical building block in the synthesis of pH-sensitive acetal linkers for drug delivery systems. Its structural integrity is often compromised by the presence of its regioisomer (1,3-dioxan-5-ol ) or its ring-contraction isomer (1,3-dioxolan-2-ylmethanol ).

This guide provides a definitive protocol for distinguishing this compound from these alternatives using 1H NMR. The core differentiator is the anomeric proton (H-2) multiplicity and the C-5 methylene signature , which serve as unambiguous spectral fingerprints.

Part 1: Structural Context & Conformational Dynamics

To interpret the spectrum accurately, one must understand the chair conformation of the 1,3-dioxane ring. Unlike flat representations, the ring adopts a chair geometry where the substituent at C-2 (the hydroxymethyl group) preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

The "Locked" Chair

In this compound, the bulky hydroxymethyl group at C-2 anchors the ring, effectively "locking" the conformation at room temperature.

  • H-2 (Anomeric): Axial orientation (anti-parallel to the C2 substituent).

  • H-4/H-6: Differentiate into distinct axial and equatorial environments.

Caption: The preference for the equatorial position at C-2 renders the ring protons magnetically non-equivalent, resulting in complex splitting patterns for H-4 and H-6.

Part 2: Experimental Protocol

Sample Preparation

For optimal resolution of the hydroxyl coupling and ring protons, follow this dual-solvent approach.

ParameterMethod A: Routine PurityMethod B: Structural Validation
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d6)
Concentration 10–15 mg in 0.6 mL5–10 mg in 0.6 mL
Key Advantage Sharp resolution of ring protons; standard reference.Resolves -OH coupling; prevents rapid proton exchange.
Reference TMS (0.00 ppm) or CHCl₃ (7.26 ppm)TMS (0.00 ppm) or DMSO (2.50 ppm)
Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving H-4/H-6 multiplets).

  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (D1): > 5 seconds (essential for accurate integration of the anomeric H-2 proton).

  • Scans: 16–32 scans.

Part 3: Spectral Assignment & Comparative Analysis

This section compares the target molecule against its two most common isomers.

The Target: this compound

Key Feature: The molecule possesses a plane of symmetry passing through C-2 and C-5. Thus, H-4 and H-6 are equivalent to each other, but the axial/equatorial protons on those carbons are distinct.

PositionShift (δ ppm, CDCl₃)Multiplicity

Coupling (Hz)
Assignment Logic
H-2 4.65 – 4.75 Triplet (t)

Coupled to the CH₂ of the hydroxymethyl group.[1] Diagnostic Signal.
H-4/6 (eq) 4.05 – 4.15dd or m

,

Downfield due to equatorial position (deshielding).
H-4/6 (ax) 3.75 – 3.90td or m

Upfield; large axial-axial coupling to H-5ax.
CH₂-OH 3.60 – 3.70Doublet (d)

Couples to H-2. (Becomes dd in DMSO if OH couples).
H-5 (eq) 1.90 – 2.05dtt / m--Equatorial proton at the "bottom" of the ring.
H-5 (ax) 1.30 – 1.45dtt / m

Distinct high-field signal.[1]
Comparative Table: Distinguishing Isomers

The following table highlights the "Smoking Gun" signals that differentiate the target from its isomers.

FeatureTarget: this compound Isomer A: 1,3-Dioxan-5-ol Isomer B: 1,3-Dioxolan-2-ylmethanol
Ring Size 6-membered6-membered5-membered
H-2 Signal 1H, Triplet (~4.7 ppm)2H, AB System or Singlet (~4.7 & 4.9 ppm)1H, Triplet (~5.0 ppm)
C-5 Signal 2H, Multiplet (CH₂)1H, Multiplet (CH-OH)N/A (No C-5 methylene in same environment)
Symmetry Symmetric (H4=H6)Symmetric (H4=H6)Complex (H4/H5 are AA'BB' or similar)
Key Distinction H-2 is a single proton; C-5 is a CH₂.[1][2][3][4][5][6][7][8]H-2 is a CH₂ group. H-2 is shifted downfield (>4.9 ppm).

Critical Insight: If you observe two doublets (or a singlet) integrating to 2 protons around 4.6–5.0 ppm, you have 1,3-dioxan-5-ol , not the 2-substituted target. This is the most common synthesis impurity.

Part 4: Decision Logic for Spectral Verification

Use this flowchart to validate your product purity.

Caption: Step-by-step logic to distinguish the target molecule from common impurities based on the anomeric proton signal.

Part 5: Advanced Analysis (Coupling Constants)

For researchers requiring rigorous characterization (e.g., for publication), analyzing the coupling constants of the ring protons confirms the chair conformation.

  • 
     (Axial-Axial):  Look for a large coupling constant of 10–12 Hz  in the multiplet at 3.75–3.90 ppm (H-4ax). This confirms the protons are anti-periplanar, verifying the chair structure.
    
  • 
     (Equatorial-Axial):  Look for smaller couplings of 2–5 Hz .
    
  • Long-Range Coupling (W-coupling): In high-resolution scans, you may observe small "W" couplings (1–2 Hz) between H-2 and H-4eq/H-6eq, further confirming the equatorial orientation of the hydroxymethyl group.

References
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4728 (Simulated/Analogous Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary. this compound (CID 142350).[3] National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. (Foundational text on 1,3-dioxane conformational analysis). [Link]

Sources

An In-Depth Technical Guide to the IR Spectrum of 1,3-Dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1,3-Dioxan-2-ylmethanol (CAS: 39239-93-5) is a specific six-membered cyclic acetal derivative often utilized as a specialized solvent or synthetic intermediate in pharmaceutical chemistry. It is structurally distinct from its five-membered analog, (1,3-dioxolan-2-yl)methanol (CAS: 5694-68-8), and the isomeric mixture known commercially as Glycerol Formal .

Accurate spectroscopic characterization is critical because this compound is frequently confused with "Glycerol Formal" (a mix of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol) due to similar volatility and solvency profiles. This guide provides a definitive breakdown of its Infrared (IR) spectral characteristics, distinguishing it from common alternatives through specific vibrational modes of the 1,3-dioxane ring system.[1]

Chemical Structure & Properties[1][3][4][5][6][7][8]
  • IUPAC Name: this compound[2][3]

  • Molecular Formula: C₅H₁₀O₃[2]

  • Key Functional Groups: Primary Alcohol (Hydroxyl), Cyclic Acetal (Ether linkages).

  • Conformation: The 1,3-dioxane ring predominantly adopts a chair conformation.[4] The hydroxymethyl group at position C2 prefers the equatorial position to minimize 1,3-diaxial interactions, a feature that subtly influences the IR fingerprint.

Characteristic IR Bands: The Spectral Fingerprint

The IR spectrum of this compound is dominated by the interplay between the hydrogen-bonded hydroxyl group and the complex C-O-C stretching vibrations of the acetal ring.

Table 1: Diagnostic IR Bands for this compound
Frequency Region (cm⁻¹)IntensityAssignmentStructural Origin
3200 – 3550 Strong, BroadO-H Stretch Intermolecular H-bonded hydroxyl group. In dilute solution (e.g., CCl₄), this shifts to a sharp peak ~3620–3640 cm⁻¹.
2850 – 2990 Medium-StrongC-H Stretch Symmetric and asymmetric stretching of sp³ hybridized CH₂ groups in the dioxane ring and the hydroxymethyl side chain.
2700 – 2800 WeakO-C-H Stretch Characteristic "acetal C-H" stretch involving the C2 hydrogen. Often obscured but diagnostic if resolved.
1450 – 1470 MediumCH₂ Scissoring Deformation of methylene groups within the six-membered ring.
1360 – 1400 MediumCH₂ Wag/Twist Ring methylene deformations.
1120 – 1160 Very StrongC-O-C Asym. Stretch Primary Diagnostic Region. Characteristic antisymmetric stretching of the 1,3-dioxane acetal ether linkages.
1020 – 1080 StrongC-O Stretch (Alcohol) C-O stretching of the primary alcohol (-CH₂OH). Often overlaps with the symmetric C-O-C ring modes.
800 – 1000 MediumRing Breathing Skeletal vibrations specific to the 6-membered dioxane chair conformation.
600 – 800 Medium-WeakRing Deformation Out-of-plane bending modes.
Mechanistic Insight: The "Dioxane Fingerprint"

Unlike acyclic ethers, the 1,3-dioxane ring exhibits a "multi-band" signature in the 1000–1200 cm⁻¹ region. This is due to the coupling of the C-O-C stretching vibrations with C-C skeletal modes.

  • Differentiation: The 6-membered dioxane ring typically shows a more complex splitting pattern in the 1100 cm⁻¹ region compared to the 5-membered dioxolane ring, which often exhibits a sharper, more consolidated band structure due to higher ring strain.

Comparative Analysis: Performance vs. Alternatives

In drug formulation and synthesis, this compound is often evaluated against Glycerol Formal and Solketal . The table below compares their spectral and functional characteristics.

Table 2: Comparative Spectral & Functional Profile
FeatureThis compound (Target)Glycerol Formal (Commercial Mix)Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
Ring Size 6-membered (Dioxane)Mixture: 6-membered (60%) + 5-membered (40%)5-membered (Dioxolane)
Key IR Distinction Complex C-O-C bands (1120-1160 cm⁻¹). Distinct C2-H environment.Dual set of ring vibrations.[5][6] Broader "smear" in fingerprint region due to isomer mix.Gem-dimethyl doublet (split CH₃ bend) at ~1370-1380 cm⁻¹.
Hydroxyl Type Primary (-CH₂OH)Secondary (-OH on ring) & Primary (-CH₂OH)Primary (-CH₂OH)
Stability High stability in basic media; acid labile.Similar stability; variable boiling point due to mixture.Acid labile (ketal is more sensitive than acetal).
Application Specialized intermediate; precise stereochemistry.General solvent (injectables); cosolvent.Green solvent; bio-diesel derivative.
Visualizing the Structural Relationships

The following diagram illustrates the structural hierarchy and decision logic for identifying these closely related acetals.

Acetal_Identification Start Unknown Cyclic Acetal/Alcohol IR_Analysis Step 1: IR Analysis (1000-1400 cm⁻¹) Start->IR_Analysis GemDimethyl Gem-dimethyl Doublet? (1370 & 1380 cm⁻¹) IR_Analysis->GemDimethyl RingSize Ether Region Profile (1000-1200 cm⁻¹) GemDimethyl->RingSize No Solketal Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) GemDimethyl->Solketal Yes Dioxane 1,3-Dioxane Pattern (Complex splitting 1100-1160 cm⁻¹) RingSize->Dioxane Multi-band Complex Dioxolane 1,3-Dioxolane Pattern (Sharper bands, often simpler) RingSize->Dioxolane Sharp/Consolidated Target This compound (Target Molecule) Dioxane->Target Single Isomer Primary OH only GF Glycerol Formal (Isomer Mixture) Dioxane->GF Mixture Evidence (Sec + Pri OH)

Caption: Decision logic for distinguishing this compound from Solketal and Glycerol Formal using IR characteristic bands.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity (Trustworthiness), follow this protocol to validate the identity of this compound. This method controls for hydrogen bonding variance.

Materials
  • Analyte: this compound (Pure).[7][3]

  • Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic Grade) – Optional for dilution studies.

  • Equipment: FTIR Spectrometer (ATR or Transmission Cell).

Step-by-Step Workflow
  • Baseline Correction:

    • Perform a background scan with the clean ATR crystal or empty cell. Ensure ambient CO₂ (2350 cm⁻¹) and H₂O (1500-1600 cm⁻¹) are minimized.

  • Neat Film Acquisition (Standard):

    • Place 1 drop of the analyte on the ATR crystal (Diamond/ZnSe).

    • Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

    • Validation Check: Look for the broad O-H stretch centered at ~3350 cm⁻¹. If absent, the sample is not an alcohol.

  • Dilution Test (Structural Confirmation):

    • Why: To distinguish intermolecular H-bonding from intramolecular bonding.

    • Prepare a 1% solution in CCl₄.

    • Acquire spectrum in a transmission cell (0.1 mm path length).

    • Result Interpretation:

      • Shift: If the broad 3350 cm⁻¹ band disappears and is replaced by a sharp peak at ~3640 cm⁻¹, the hydroxyl group is "free" (not internally bonded).

      • No Shift: If a broad band remains at lower frequency, intramolecular H-bonding (e.g., to the ring oxygens) is present. Note: this compound typically shows free OH characteristics in dilute solution as the geometric distance to ring oxygens is too large for stable intramolecular bonding in the chair form.

  • Fingerprint Verification:

    • Zoom into 1000–1200 cm⁻¹.

    • Confirm the presence of the "Dioxane Triad" (three distinct or overlapping bands representing symmetric/asymmetric C-O-C and C-O alcohol stretches).

References

  • National Institute of Standards and Technology (NIST). 1,3-Dioxane Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1,3-Dioxolan-2-ylmethanol (Compound Summary). National Library of Medicine. (Note: Comparative data for the 5-membered analog). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for general ether/alcohol group frequencies).

Sources

A Comparative Guide to the Stability of 6-Membered vs. 5-Membered Cyclic Acetals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate protecting groups is a critical decision that can dictate the success of a synthetic route. Cyclic acetals, primarily 1,3-dioxanes (6-membered) and 1,3-dioxolanes (5-membered), are ubiquitously employed for the protection of carbonyl functionalities and diols.[1][2] Their popularity is rooted in their general stability under neutral, basic, and many redox conditions, coupled with their predictable cleavage under acidic conditions.[1][3] However, the nuanced differences in stability between the 6-membered and 5-membered ring systems are profound and have significant implications for their application. This guide provides an in-depth technical comparison of their stability, supported by conformational analysis and experimental data.

At the Heart of Stability: Conformational Differences

The stability of cyclic molecules is intrinsically linked to their three-dimensional structure and the associated ring strain.[4][5] The fundamental divergence in stability between 1,3-dioxanes and 1,3-dioxolanes originates from their preferred conformations.

1,3-Dioxanes: The Stability of the Chair Conformation

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a strain-free chair conformation.[6][7] This conformation allows all bond angles to be approximately 109.5°, minimizing angle strain, and all substituents to be in a staggered arrangement, which alleviates torsional strain.[7][8] This near-perfect tetrahedral geometry is the primary reason for the inherent stability of 6-membered rings.[4][7]

1,3-Dioxolanes: The Inherent Strain of the Envelope and Twist Conformations

In contrast, the 5-membered 1,3-dioxolane ring cannot achieve a completely strain-free conformation. While a planar cyclopentane would have bond angles of 108°, which is very close to the ideal tetrahedral angle, it would suffer from significant torsional strain due to eclipsing interactions.[7][9] To relieve this torsional strain, the ring puckers into non-planar "envelope" or "half-chair" (twist) conformations.[9] However, these conformations are not able to completely eliminate all strain, resulting in a molecule that is inherently higher in energy, and thus less stable, than the corresponding 1,3-dioxane.

Thermodynamic vs. Kinetic Stability: A Deeper Dive

The greater stability of 6-membered cyclic acetals is manifested in both thermodynamic and kinetic terms.

Thermodynamic Stability: A Lower Ground State Energy

Thermodynamically, 1,3-dioxanes are more stable because they reside at a lower energy state compared to their 1,3-dioxolane counterparts. This is a direct consequence of the minimized ring strain in the chair conformation. The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is generally more favored than the formation of a 1,3-dioxolane from the corresponding 1,2-diol.[10]

Kinetic Stability: The Rate of Hydrolysis

The most striking and synthetically relevant difference between these two classes of cyclic acetals is their kinetic stability, particularly their relative rates of acid-catalyzed hydrolysis. The mechanism of hydrolysis involves protonation of one of the oxygen atoms, followed by rate-determining ring opening to form a resonance-stabilized carboxonium ion.[11]

Extensive kinetic studies have consistently shown that 1,3-dioxolanes hydrolyze significantly faster than 1,3-dioxanes .[12] This difference in hydrolysis rates can be attributed to several factors:

  • Relief of Ring Strain: The hydrolysis of a 1,3-dioxolane leads to a greater relief of inherent ring strain compared to the hydrolysis of a relatively strain-free 1,3-dioxane. This provides a greater thermodynamic driving force for the hydrolysis of the 5-membered ring.

  • Stereoelectronic Effects: The conformations of the transition states leading to the carboxonium ion intermediate are also crucial. The transition state for the hydrolysis of a 1,3-dioxolane is thought to be more easily accessible due to the inherent flexibility and strain of the 5-membered ring.

Quantitative Data on Hydrolysis Rates

The following table summarizes relative rate data for the acid-catalyzed hydrolysis of various cyclic acetals, illustrating the superior stability of the 6-membered ring system.

Acetal DerivativeRelative Rate of Hydrolysis
2-Methyl-1,3-dioxolane1
2-Methyl-1,3-dioxane~0.03
Cyclopentanone ethylene ketal~2
Cyclohexanone ethylene ketal~0.07

Note: These are approximate relative rates compiled from various sources under acidic conditions. The absolute rates can vary significantly with the specific substrate, acid catalyst, and solvent system used.[11][12][13]

One study reports that diethyl acetals hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives, which in turn are more labile than 1,3-dioxanes.[14]

Stereoelectronic Effects: The Anomeric Effect in 1,3-Dioxanes

A unique stabilizing feature in 2-substituted 1,3-dioxanes is the anomeric effect . This is a stereoelectronic phenomenon where an electronegative substituent at the C2 position preferentially occupies the axial position, despite the potential for steric hindrance.[3][6] This counterintuitive preference is due to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond.[6] This effect further contributes to the thermodynamic stability of certain substituted 1,3-dioxanes.

Experimental Protocols

Protocol 1: Comparative Acid-Catalyzed Hydrolysis of 2-Phenyl-1,3-dioxolane and 2-Phenyl-1,3-dioxane

This protocol outlines a method to determine the relative rates of hydrolysis of a 5-membered and a 6-membered cyclic acetal under identical acidic conditions.

Materials:

  • 2-Phenyl-1,3-dioxolane

  • 2-Phenyl-1,3-dioxane

  • Dioxane (solvent)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution (e.g., 1 M)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Thermostatted cell holder

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-phenyl-1,3-dioxolane and 2-phenyl-1,3-dioxane of known concentration (e.g., 0.1 M) in dioxane.

  • Kinetic Run:

    • Set the UV-Vis spectrophotometer to monitor the absorbance of benzaldehyde (the hydrolysis product) at its λmax (e.g., ~250 nm).

    • Equilibrate a quartz cuvette containing a specific volume of a dioxane-water mixture (e.g., 7:3 v/v) and a catalytic amount of HCl to a constant temperature (e.g., 30 °C) in the thermostatted cell holder.[12]

    • Initiate the reaction by injecting a small, known volume of the acetal stock solution into the cuvette and start monitoring the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable maximum).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.[15]

    • Compare the k_obs values for the hydrolysis of 2-phenyl-1,3-dioxolane and 2-phenyl-1,3-dioxane to determine their relative rates of hydrolysis.

Visualizing the Concepts

Conformational Differences

Conformational Comparison of Cyclic Acetals cluster_dioxane 1,3-Dioxane (6-Membered) cluster_dioxolane 1,3-Dioxolane (5-Membered) Dioxane Chair Conformation Dioxane_Features Key Features: - Strain-free chair conformation - Staggered substituents - Minimal angle and torsional strain Dioxane->Dioxane_Features Leads to Stability_High Higher Thermodynamic and Kinetic Stability Dioxane_Features->Stability_High Dioxolane Envelope/Twist Conformations Dioxolane_Features Key Features: - Puckered conformations to relieve torsional strain - Residual angle and torsional strain Dioxolane->Dioxolane_Features Results in Stability_Low Lower Thermodynamic and Kinetic Stability Dioxolane_Features->Stability_Low

Caption: Conformational differences leading to stability disparities.

Hydrolysis Workflow

Comparative Hydrolysis Workflow Start Start: Acetal Solutions (Dioxolane & Dioxane) Reaction Acid-Catalyzed Hydrolysis (Dioxane/Water, HCl, Constant T) Start->Reaction Monitoring UV-Vis Spectrophotometry (Monitor Product Formation) Reaction->Monitoring Data Collect Absorbance vs. Time Data Monitoring->Data Analysis Calculate Pseudo-First-Order Rate Constants (k_obs) Data->Analysis Comparison Compare k_obs: k_dioxolane vs. k_dioxane Analysis->Comparison

Caption: Workflow for comparing hydrolysis rates.

Practical Implications and Conclusion

The greater stability of 1,3-dioxanes makes them the protecting group of choice when robustness is required during a multi-step synthesis involving acidic conditions that a 1,3-dioxolane would not survive. Conversely, the lability of 1,3-dioxolanes is advantageous when very mild deprotection conditions are necessary to avoid the degradation of sensitive functional groups elsewhere in the molecule.

References

  • Benchchem. Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

  • Benchchem. Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910–3919.

  • Benchchem. The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.

  • Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. The Journal of Organic Chemistry, 65(13), 3910-9.

  • Benchchem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.

  • Gül, M., & Çelik, H. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(7), 5753-5764.

  • Cai, J., Davies, A. G., & Schiesser, C. H. (1994). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Journal of the Chemical Society, Perkin Transactions 2, (6), 1151-1156.

  • Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry.

  • Pihlaja, K., & Äyräs, P. (1970). Conformational analysis and NMR study of 1,3-dioxan systems. Acta Chemica Scandinavica, 24, 531-551.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • The Organic Chemistry Tutor. (2021, February 13). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained [Video]. YouTube.

  • Zhu, J., & Beaudoin, D. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 15(8), 2991–2999.

  • Zhu, J., & Beaudoin, D. (2014). Figure: Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. ResearchGate.

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430.

  • ResearchGate. Observed rate constants for the acid-catalysed hydrolysis o f Di/e/v.
  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems. Journal of the Chemical Society, Perkin Transactions 2, (11), 1207-1216.

  • Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394-5402.

  • Kuznetsov, V. V. (2010). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Russian Journal of Organic Chemistry, 46(11), 1667-1669.

  • Salmi, E. J. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-877.

  • FBR. (2023, June 25). Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications.

  • McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613.

  • LibreTexts Chemistry. 3.6. Strain and Conformation in Cyclic Molecules.

  • ResearchGate. (2015, December 11). Which is more stable; one, five membered or six membered heterocyclic compounds?.

  • DSpace Repository. Publication: Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl in Dioxane-Water Solutions.

  • O'Reilly, J. K., et al. (2025).
  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

  • Iris-ARPI. (2022, December 30). Cyclic Acetals as Novel Long-Lasting Mosquito Repellents.

  • Benchchem. A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability: A Guide for Researchers.

  • Reddit. (2014, September 4). Why are 6- (and sometimes 5-) membered rings far more prevalent in chemical compounds than rings with 4 or 3 members?.

  • CCDC. Conformations of Rings.

  • Royal Society of Chemistry. (2024, August 20). Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes. Chemical Communications.

  • National Institutes of Health. (2014). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PMC.

  • ACS Publications. (2022, December 29). A Comparative Study on the Combustion Chemistry of Two Bio-hybrid Fuels: 1,3-Dioxane and 1,3-Dioxolane.

  • Reddit. (2020, September 27). I need help with this question Im not really sure how to count gauche interactions nor how to determine delta h combustion from it (fig 4.24 just says 1-3 diaxial interactions are gauche).

  • ResearchGate. (2025, August 6). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates.

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Safety Operating Guide

Personal protective equipment for handling 1,3-dioxan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1,3-dioxan-2-ylmethanol (also known as 2-(hydroxymethyl)-1,3-dioxane).

Critical Chemical Distinction: Before proceeding, verify your specific isomer.

  • Target Compound: this compound (CAS: Specific isomers vary, often associated with CID 142350 ). Primary hazards: Irritant, Combustible, Acute Toxicity. [1]

  • Common Confusion: This compound is a structural isomer of Glycerol Formal (CAS 4740-78-7 / 99569-11-6), a common solvent which carries Reproductive Toxicity (H361) warnings.

  • Directive: This guide adopts a conservative safety posture covering the irritant profile of the specific compound while acknowledging the stricter protocols required if your material is the Glycerol Formal mixture.[2]

Hazard Profiling & Risk Assessment

As a cyclic acetal with a pendant hydroxyl group, this compound exhibits properties of both ethers and alcohols. It is combustible and poses risks of severe irritation to mucous membranes.[1]

EndpointHazard Classification (GHS)Operational Implication
Acute Toxicity H302: Harmful if swallowed.[1]Strict hygiene; no open vessels outside hood.
Skin/Eye H315/H319: Causes skin/serious eye irritation.[1]Splash protection is non-negotiable.
Respiratory H335: May cause respiratory irritation.[1][2]Handling must occur in negative pressure environments.
Flammability H227: Combustible Liquid.[1]Ground equipment; store away from oxidizers.[2]
Reactivity Peroxide Former Potential (Ether-like structure).Test for peroxides if stored >12 months; do not distill to dryness.
Personal Protective Equipment (PPE) Matrix

Rationale: The primary permeation risk comes from the ether-like functionality, which can solvate standard glove materials over time. The hydroxyl group adds polarity, making the compound miscible with water and biological fluids, increasing absorption speed if the skin barrier is compromised.

A. Hand Protection (The "Double-Shell" Protocol)

Do not rely on thin latex. Use a layered approach for synthesis or bulk handling.

  • Inner Layer: Nitrile (0.11 mm / 4 mil) .

    • Function: Tactile sensitivity and immediate splash protection.

  • Outer Layer: Butyl Rubber (0.3 - 0.7 mm) or High-Grade Nitrile (>0.2 mm) .

    • Function: Chemical permeation resistance. Cyclic acetals can degrade standard nitrile with prolonged contact.

    • Protocol: Inspect outer gloves for swelling (tackiness) every 30 minutes of active handling.

B. Eye & Face Defense[3][4][5][6]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented) .

    • Why: Safety glasses with side shields are insufficient. Liquid vapors can bypass shields, causing lacrimation and corneal irritation (H319).

  • Bulk Transfer (>1L): Add a Face Shield (8-inch minimum) over goggles.

C. Respiratory Protection[2][3][4][5][6]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 60–100 fpm).

  • Secondary Control (Spill/Hood Failure):

    • Respirator: Half-face or Full-face respirator.

    • Cartridge: Organic Vapor (OV) (Black band) combined with P95 particulate filter if aerosols are generated.

    • Note: this compound has a relatively low vapor pressure compared to lower ethers, but heated processes drastically increase inhalation risk.

D. Body Protection[3][6]
  • Standard: Cotton lab coat (high neck) + long pants + closed-toe leather/composite shoes.

  • High Risk: For synthesis involving highly reactive reagents or large volumes, wear a Tyvek® or chemically resistant apron to prevent soak-through to street clothes.

Operational Workflow: The "Zero-Exposure" Loop

This workflow is designed to prevent cross-contamination and exposure during standard laboratory usage.

HandlingWorkflow Start START: Material Retrieval Check Identity Check: Is it Glycerol Formal (CAS 4740-78-7)? Start->Check Repro STOP: Repro-Toxin Protocol Required (Use Pregnant/Nursing SOP) Check->Repro Yes (Risk H361) Prep Workspace Prep: Clear Fume Hood Check Airflow Check->Prep No (Specific Isomer) PPE Don PPE: Nitrile (Inner) + Butyl (Outer) Goggles + Lab Coat Prep->PPE Handle Active Handling: Keep vessels capped when not in use Use positive displacement pipettes PPE->Handle Waste Disposal: Segregate into Organic Waste (Non-Halogenated) Triple Rinse Containers Handle->Waste End END: Decon & Wash Waste->End

Figure 1: Decision logic and operational workflow for handling this compound. Note the critical checkpoint for distinguishing from the reproductive toxin Glycerol Formal.

Emergency Response & Disposal
Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, increase room ventilation.

  • PPE Upgrade: Don butyl gloves and respiratory protection (if vapors are strong).

  • Containment: Use vermiculite or chemically inert absorbent pads . Do not use combustible materials like sawdust (due to H227 combustible rating).

  • Cleanup: Collect absorbed material into a sealed hazardous waste bag. Clean the surface with a soap/water solution (compound is water-soluble).

Waste Disposal[3]
  • Classification: Non-halogenated organic solvent waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream, as cyclic acetals can oxidize exothermically.

  • Container: High-density polyethylene (HDPE) or glass amber bottles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory for this compound. (GHS Classification Data).[1]

Sources

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Retrosynthesis Analysis

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1,3-dioxan-2-ylmethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.